Product packaging for 5-Methoxy-2,2-dimethylindanone(Cat. No.:CAS No. 124688-06-8)

5-Methoxy-2,2-dimethylindanone

Cat. No.: B045482
CAS No.: 124688-06-8
M. Wt: 190.24 g/mol
InChI Key: ZENPNFPJVPODJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methoxy-2,2-dimethylindanone is a high-purity synthetic indanone derivative of significant interest in organic chemistry and pharmaceutical research. This compound serves as a versatile and critical synthetic intermediate, particularly in the exploration of novel psychoactive substances (NPS) and the development of potential therapeutic agents. Its core structure, featuring a substituted indanone scaffold with a methoxy group at the 5-position and two methyl groups at the 2-position, makes it a valuable precursor for the synthesis of more complex molecules. Researchers utilize this compound primarily as a key building block in the synthesis of cathinone and other amphetamine-like analogs, facilitating structure-activity relationship (SAR) studies to understand the impact of structural modifications on biological activity and receptor binding affinity. Its mechanism of action, when incorporated into final compounds, is typically associated with monoamine transporter inhibition (e.g., dopamine, norepinephrine), which is a primary focus in neuropharmacology research for studying neurotransmission and related disorders. This product is intended solely for forensic analysis, analytical method development, and controlled in-vitro pharmacological assays to advance scientific knowledge and public safety. It is supplied with comprehensive analytical data, including GC-MS and NMR spectroscopy, to ensure identity and purity for rigorous research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2 B045482 5-Methoxy-2,2-dimethylindanone CAS No. 124688-06-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124688-06-8

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5-methoxy-2,2-dimethyl-3H-inden-1-one

InChI

InChI=1S/C12H14O2/c1-12(2)7-8-6-9(14-3)4-5-10(8)11(12)13/h4-6H,7H2,1-3H3

InChI Key

ZENPNFPJVPODJW-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C1=O)C=CC(=C2)OC)C

Canonical SMILES

CC1(CC2=C(C1=O)C=CC(=C2)OC)C

Synonyms

2,3-DIHYDRO-2,2-DIMETHYL-5-METHOXY-1H-INDEN-1-ONE

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 5-Methoxy-2,2-dimethylindanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-methoxy-2,2-dimethylindanone, a potentially valuable building block in medicinal chemistry and materials science. Due to the limited direct literature on this specific compound, this guide outlines a plausible and robust synthetic route based on established organic chemistry principles. The proposed synthesis involves a two-step sequence: an intramolecular Friedel-Crafts acylation to construct the indanone core, followed by a gem-dimethylation at the C2 position. This document provides detailed experimental protocols for each step, alongside predicted characterization data to aid in the identification and quality control of the target molecule.

Synthetic Pathway

The proposed synthetic route to this compound is a two-step process commencing with the commercially available 3-(4-methoxyphenyl)propanoic acid. The initial step involves an intramolecular Friedel-Crafts acylation to yield 5-methoxy-1-indanone. This is a well-established method for the formation of cyclic ketones. The subsequent step is the gem-dimethylation of the C2 position of 5-methoxy-1-indanone to afford the final product.

Synthesis_Pathway Start 3-(4-Methoxyphenyl)propanoic Acid Intermediate 5-Methoxy-1-indanone Start->Intermediate Intramolecular Friedel-Crafts Acylation Final This compound Intermediate->Final gem-Dimethylation

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Methoxy-1-indanone

This procedure details the intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl)propanoic acid using polyphosphoric acid (PPA) as both the catalyst and solvent.[1][2][3]

Materials:

  • 3-(4-Methoxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (10 equivalents by weight to the starting material).

  • Heat the PPA to 80-90 °C with stirring.

  • Slowly add 3-(4-methoxyphenyl)propanoic acid (1.0 equivalent) in portions to the hot PPA. The addition should be controlled to maintain the reaction temperature below 100 °C.

  • After the addition is complete, continue stirring the reaction mixture at 90-100 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to approximately 60 °C and then pour it slowly onto crushed ice with vigorous stirring.

  • The precipitated solid is the crude 5-methoxy-1-indanone.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol describes the gem-dimethylation of 5-methoxy-1-indanone using methyl iodide and a strong base, sodium hydride.

Materials:

  • 5-Methoxy-1-indanone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (2.5 equivalents, washed with anhydrous hexanes to remove mineral oil) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 5-methoxy-1-indanone (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (3.0 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization Data (Predicted)

As no direct experimental data for this compound is readily available, the following characterization data is predicted based on the analysis of structurally similar compounds, including 5-methoxy-1-indanone and 2,2-dimethyl-1-indanone.

Physical Properties
PropertyPredicted Value
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6d1HAr-H (ortho to C=O)
~6.9dd1HAr-H (ortho to OMe)
~6.8d1HAr-H (meta to C=O)
~3.8s3H-OCH
~2.9s2H-CH ₂- (benzylic)
~1.2s6H-C(CH ₃)₂-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)Assignment
~205C =O (ketone)
~165Ar-C -OMe
~155Ar-C (ipso to C=O)
~127Ar-C H
~125Ar-C (ipso to CH₂)
~115Ar-C H
~109Ar-C H
~55-OC H₃
~45-C (CH₃)₂-
~35-C H₂- (benzylic)
~25-C(C H₃)₂-

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~2960-2850C-H stretch (aliphatic)
~1710C=O stretch (ketone)
~1600, ~1480C=C stretch (aromatic)
~1250C-O stretch (aryl ether)

Mass Spectrometry (MS)

m/zAssignment
190[M]⁺ (Molecular ion)
175[M - CH₃]⁺
147[M - C₃H₇]⁺
133[M - C₃H₇O]⁺

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and the logical relationship of the characterization techniques.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 5-Methoxy-1-indanone cluster_step2 Step 2: Synthesis of this compound s1_start Mix 3-(4-methoxyphenyl)propanoic acid and PPA s1_react Heat and stir s1_start->s1_react s1_workup Quench with ice and extract with DCM s1_react->s1_workup s1_purify Purify by recrystallization or chromatography s1_workup->s1_purify s1_product 5-Methoxy-1-indanone s1_purify->s1_product s2_start React 5-methoxy-1-indanone with NaH s1_product->s2_start Use as starting material s2_react Add methyl iodide and reflux s2_start->s2_react s2_workup Quench with NH4Cl and extract with ether s2_react->s2_workup s2_purify Purify by column chromatography s2_workup->s2_purify s2_product This compound s2_purify->s2_product

Caption: Experimental workflow for the synthesis of this compound.

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_properties Physical Properties Product Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Structural Elucidation IR IR Spectroscopy Product->IR Functional Group Identification MS Mass Spectrometry Product->MS Molecular Weight and Fragmentation MP Melting Point Product->MP Appearance Visual Appearance Product->Appearance

References

An In-depth Technical Guide to the Physicochemical Properties of 5-methoxy-2,2-dimethylindanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-methoxy-2,2-dimethylindanone. Due to the limited availability of experimental data for this specific compound, this document leverages data from the closely related analog, 5-methoxy-1-indanone, to establish a predictive baseline. The methodologies and theoretical considerations presented herein are standard within the fields of medicinal chemistry and drug development, offering a robust framework for empirical validation.

Molecular Profile

This compound is a derivative of indanone, characterized by a methoxy group at the 5-position and gem-dimethyl substitution at the 2-position. These structural features are anticipated to influence its solubility, lipophilicity, and metabolic stability, making it a compound of interest in drug discovery programs.

Table 1: Molecular Identifiers and Calculated Properties

PropertyValueSource
IUPAC Name 5-methoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one-
Molecular Formula C₁₂H₁₄O₂Calculated
Molecular Weight 190.24 g/mol Calculated
CAS Number Not available-
Canonical SMILES CC1(C)CC(=O)C2=CC(OC)=CC=C21-

Physicochemical Data (Predictive Analysis)

The following data is primarily based on the publically available information for the analog compound 5-methoxy-1-indanone (CAS: 5111-70-6). The introduction of the gem-dimethyl group in the target molecule is expected to increase the molecular weight and may influence the crystal lattice, thereby altering the melting point. The increased alkyl character will likely increase lipophilicity (LogP) and decrease aqueous solubility.

Table 2: Comparison of Physicochemical Properties

Property5-methoxy-1-indanone (Analog)This compound (Predicted)Data Source (Analog)
Appearance Light green-brown crystalline powderCrystalline solid[1][2]
Melting Point 107-111 °CExpected to differ due to altered crystal packing[1][2][3]
Boiling Point 150 °C @ 2 mmHgExpected to be higher than the analog[3][4]
Solubility Soluble in MethanolExpected to be soluble in organic solvents like Methanol, Ethanol, DMSO, and Acetone. Lower aqueous solubility is predicted.[4][5]
LogP (Octanol/Water) 1.6 (Computed)> 1.6 (Predicted increase in lipophilicity)[6][7]

Experimental Protocols

To empirically determine the physicochemical properties of this compound, the following standard laboratory protocols are recommended.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

  • A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range represents the melting point.

Solubility Assessment (Thermodynamic Solubility)

Objective: To quantify the equilibrium concentration of the compound in a specific solvent at a given temperature.

Methodology:

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a sealed vial.

  • The resulting suspension is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered (e.g., using a 0.45 µm syringe filter) to remove undissolved solid.

  • The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

LogP Determination (Shake-Flask Method)

Objective: To measure the partition coefficient of the compound between two immiscible liquid phases, typically n-octanol and water.

Methodology:

  • A pre-saturated solution of n-octanol and water is prepared by mixing the two solvents and allowing the phases to separate.

  • A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • The solution is added to a separatory funnel containing a known volume of the other pre-saturated phase.

  • The funnel is shaken vigorously for a set period to allow for partitioning between the two phases and then left to stand until the phases have completely separated.

  • A sample is carefully taken from each phase.

  • The concentration of the compound in each sample is quantified using an appropriate analytical technique (e.g., HPLC-UV).

  • The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualization of Experimental Workflow and Potential Relevance

The following diagrams illustrate a typical workflow for physicochemical characterization and a hypothetical signaling pathway where an indanone derivative might exert biological effects.

G Workflow for Physicochemical Profiling cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Application synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp Purity Confirmed Sample sol Solubility Assay purification->sol Purity Confirmed Sample logp LogP Measurement purification->logp Purity Confirmed Sample pka pKa Determination purification->pka Purity Confirmed Sample data Data Compilation & Analysis mp->data sol->data logp->data pka->data application Informing Drug Development (e.g., ADME Prediction) data->application

Caption: A typical experimental workflow for compound characterization.

G Hypothetical Signaling Pathway Inhibition compound This compound receptor Target Receptor / Enzyme (e.g., Kinase) compound->receptor Inhibition pathway_on Signaling Cascade (Active) receptor->pathway_on pathway_off Signaling Cascade (Inhibited) receptor->pathway_off Blockade response_on Cellular Response (e.g., Proliferation) pathway_on->response_on response_off Therapeutic Effect (e.g., Apoptosis) pathway_off->response_off

References

In-depth Technical Guide: The Mechanism of Action of 5-methoxy-2,2-dimethylindanone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant finding: there is currently no published research detailing the mechanism of action for 5-methoxy-2,2-dimethylindanone. Extensive searches of chemical and biological databases have not yielded specific data on its molecular targets, associated signaling pathways, or quantitative biological activity.

This suggests that this compound is likely a novel or understudied compound within the scientific community. While the broader class of indanone derivatives has been the subject of considerable research, the specific biological profile of this 2,2-dimethyl substituted molecule remains uncharacterized in publicly accessible literature.

The Indanone Scaffold: A Platform for Diverse Biological Activity

The indanone core is a privileged scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. These activities are largely dependent on the nature and position of substituents on the indanone ring system. General biological activities reported for indanone derivatives include:

  • Anti-inflammatory Effects: Some indanone derivatives have been shown to inhibit inflammatory pathways.

  • Anticancer Properties: Certain derivatives have demonstrated cytotoxicity against various cancer cell lines.

  • Neurological Activity: The indanone structure is a feature of some compounds targeting the central nervous system.

Future Directions

The absence of data for this compound highlights an area for potential future research. To elucidate its mechanism of action, a systematic investigation would be required. A hypothetical experimental workflow for such an investigation is outlined below.

cluster_0 Initial Screening & Target Identification cluster_1 Mechanism of Action & Pathway Analysis cluster_2 In Vivo & Preclinical Evaluation Compound Synthesis & Purification Compound Synthesis & Purification High-Throughput Screening High-Throughput Screening Compound Synthesis & Purification->High-Throughput Screening Test against diverse cellular assays Hit Identification Hit Identification High-Throughput Screening->Hit Identification Identify assays with significant activity Target Identification Assays Target Identification Assays Hit Identification->Target Identification Assays e.g., Affinity Chromatography, Yeast-3-Hybrid Putative Molecular Target(s) Putative Molecular Target(s) Target Identification Assays->Putative Molecular Target(s) In Vitro Validation In Vitro Validation Putative Molecular Target(s)->In Vitro Validation e.g., Enzyme Inhibition Assays, Binding Assays Cell-Based Pathway Analysis Cell-Based Pathway Analysis In Vitro Validation->Cell-Based Pathway Analysis e.g., Western Blot, qPCR, Reporter Assays Elucidation of Signaling Pathway Elucidation of Signaling Pathway Cell-Based Pathway Analysis->Elucidation of Signaling Pathway Animal Model Studies Animal Model Studies Elucidation of Signaling Pathway->Animal Model Studies Assess efficacy and pharmacology Toxicology & Safety Profiling Toxicology & Safety Profiling Animal Model Studies->Toxicology & Safety Profiling Preclinical Candidate Selection Preclinical Candidate Selection Toxicology & Safety Profiling->Preclinical Candidate Selection

Caption: Hypothetical workflow for the characterization of a novel compound's mechanism of action.

Conclusion

While an in-depth technical guide on the mechanism of action of this compound cannot be provided due to the lack of available data, the indanone chemical class to which it belongs is of significant interest in drug discovery. The elucidation of this specific compound's biological activity awaits future scientific inquiry. The workflow presented provides a roadmap for how such an investigation might be structured. Researchers interested in this molecule would need to undertake foundational studies to determine its biological properties.

No Biological Activity Data Found for 5-methoxy-2,2-dimethylindanone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and databases has revealed no specific information regarding the biological activity of the compound 5-methoxy-2,2-dimethylindanone. Despite extensive searches for its pharmacological properties, mechanism of action, and any associated in vitro or in vivo studies, no relevant data could be retrieved.

This indicates that the biological effects of this compound have likely not been a subject of published scientific investigation. As a result, there is no information available to construct a technical guide, summarize quantitative data, detail experimental protocols, or visualize signaling pathways as requested.

The searches performed encompassed a wide range of keywords and databases, but consistently failed to identify any studies specifically focused on the bioactivity of this particular molecule. Information on related but structurally distinct compounds, such as other indanone derivatives or methoxy-substituted molecules, was found but is not applicable to this compound.

Therefore, at present, the core requirements of detailing the biological activity, experimental methodologies, and signaling pathways for this compound cannot be fulfilled due to the absence of foundational research on this compound in the public domain.

In Vitro Profile of 5-Methoxy-2,2-dimethylindanone: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, no specific in vitro studies detailing the biological activity, mechanism of action, or experimental protocols for 5-methoxy-2,2-dimethylindanone have been identified. The current body of public-domain research does not contain quantitative data such as IC50 values, binding affinities, or enzyme inhibition constants for this particular compound.

This technical guide aims to provide a transparent overview of the existing knowledge landscape. While direct experimental data for this compound is absent, research on structurally related indanone derivatives offers potential context for future investigations. It is crucial to note that the biological activities of these related compounds cannot be directly extrapolated to this compound due to the significant influence of minor structural modifications on pharmacological properties.

Research on Structurally Related Indanone Analogs

Studies on various indanone scaffolds have revealed a range of biological activities, highlighting the potential of this chemical class in drug discovery. For instance, derivatives of 5-methoxy-1-indanone and 2-benzylidene-1-indanone have been explored for their effects on central nervous system targets.

Notably, certain methoxy-substituted 2-benzylidene-1-indanone derivatives have been investigated as potential antagonists for adenosine A1 and A2A receptors. Other related indanone-based compounds have been evaluated as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in the pathology of neurodegenerative diseases.

Future Directions and Hypothetical Experimental Workflows

Given the absence of data, this section outlines a hypothetical experimental workflow for a preliminary in vitro assessment of this compound. This serves as a conceptual guide for researchers interested in investigating this compound.

General Experimental Workflow for Preliminary Screening

A logical first step would be to perform a broad panel of receptor binding and enzyme inhibition assays to identify potential biological targets.

G compound This compound (Test Compound) primary_screen Primary Screening (Broad Receptor/Enzyme Panel) compound->primary_screen Introduction to Assay hit_id Hit Identification (Significant Activity Observed) primary_screen->hit_id Positive Result no_hit No Significant Activity primary_screen->no_hit Negative Result dose_response Dose-Response & IC50/EC50 Determination hit_id->dose_response mechanism Mechanism of Action Studies (e.g., Enzyme Kinetics) dose_response->mechanism selectivity Selectivity Profiling (Against Related Targets) dose_response->selectivity downstream Downstream Signaling Pathway Analysis (if applicable) mechanism->downstream

Caption: Hypothetical workflow for the initial in vitro screening of this compound.

Potential Signaling Pathway Investigation

Should primary screening reveal activity against a specific G-protein coupled receptor (GPCR), subsequent studies would focus on elucidating the downstream signaling cascade.

G ligand This compound (Hypothetical Ligand) receptor Target GPCR ligand->receptor Binding g_protein G-Protein Activation (e.g., Gs, Gi, Gq) receptor->g_protein Conformational Change effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) g_protein->effector Activation/Inhibition second_messenger Second Messenger Production (e.g., cAMP, IP3, DAG) effector->second_messenger downstream_kinase Downstream Kinase Cascade (e.g., PKA, PKC) second_messenger->downstream_kinase cellular_response Cellular Response downstream_kinase->cellular_response

Caption: A generalized GPCR signaling pathway for mechanistic investigation.

At present, this compound remains uncharacterized in the scientific literature regarding its in vitro pharmacological profile. The information and diagrams presented here are based on general principles of drug discovery and the study of related compounds. They are intended to serve as a conceptual framework for any future research into the biological activities of this specific molecule. Researchers are encouraged to perform foundational screening to determine if this compound possesses any significant biological activity before undertaking more detailed mechanistic studies.

5-Methoxy-2,2-dimethylindanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. 5-Methoxy-2,2-dimethylindanone is a research chemical. All handling and experiments should be conducted by qualified professionals in appropriate laboratory settings, adhering to all applicable safety guidelines and regulations.

Abstract

This compound is a substituted indanone derivative. While specific research on this compound is not widely available in public literature, the indanone scaffold is a well-recognized pharmacophore present in numerous biologically active molecules and natural products. This technical guide provides a comprehensive overview of the synthesis, potential biological significance, and physicochemical properties of this compound, based on established chemical principles and data from closely related analogues. Detailed hypothetical experimental protocols for its synthesis and characterization are presented to facilitate further research into this compound class.

Introduction

The indanone core is a privileged structure in medicinal chemistry, forming the backbone of various compounds with diverse therapeutic applications.[1] Notable examples include Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[1] Indanone derivatives have demonstrated a wide spectrum of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[2] The introduction of a methoxy group at the 5-position and gem-dimethyl substitution at the 2-position of the indanone ring can significantly influence the molecule's steric and electronic properties, potentially leading to novel pharmacological profiles. This guide aims to provide a foundational resource for the investigation of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂PubChem CID 78787[3]
Molecular Weight 162.19 g/mol PubChem CID 78787[3]
Appearance Light green-brownish crystalline powderChemicalBook[4]
Melting Point 107-109 °CChemicalBook[4]
Boiling Point 150 °C at 2 mmHgChemicalBook[4]
IUPAC Name 5-methoxy-2,3-dihydro-1H-inden-1-onePubChem CID 78787[3]
CAS Number 5111-70-6PubChem CID 78787[3]

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from the commercially available 5-methoxy-1-indanone. The first step is the α-methylation of the ketone, which is then repeated to introduce the second methyl group.

Proposed Synthetic Pathway

Synthetic Pathway of this compound A 5-Methoxy-1-indanone C 5-Methoxy-2-methyl-1-indanone A->C Step 1: Monomethylation B Sodium Hydride (NaH) Methyl Iodide (CH3I) in THF E This compound C->E Step 2: Second Methylation D Sodium Hydride (NaH) Methyl Iodide (CH3I) in THF

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Methoxy-1-indanone

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

Step 1: Synthesis of 5-Methoxy-2-methyl-1-indanone

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 5-methoxy-1-indanone (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour after the addition is complete.

  • Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-methoxy-2-methyl-1-indanone.

Step 2: Synthesis of this compound

  • Repeat the procedure from Step 1, using 5-methoxy-2-methyl-1-indanone as the starting material.

  • To a flame-dried, three-necked round-bottom flask, add sodium hydride (1.1 equivalents) suspended in anhydrous THF and cool to 0 °C.

  • Add a solution of 5-methoxy-2-methyl-1-indanone (1.0 equivalent) in anhydrous THF dropwise.

  • Stir at 0 °C for 1 hour, then add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up the reaction as described in Step 1 (quenching, extraction, drying, and concentration).

  • Purify the crude product by column chromatography to afford this compound.

Potential Biological Activities of Indanone Derivatives

While no biological data is currently available for this compound, the broader class of indanone derivatives has been extensively studied and shown to possess a wide range of biological activities. A summary of these activities is presented in the table below.

Biological ActivityDescriptionKey FindingsReferences
Anticancer Indanone derivatives have been shown to inhibit the growth of various cancer cell lines.Some derivatives act as microtubule-binding agents, inducing apoptosis in multidrug-resistant cancer cells.[1]
Antimicrobial The indanone scaffold has been incorporated into molecules with activity against bacteria and fungi.Novel derivatives of 5,6-dimethoxy-1-indanone have shown potential as antimicrobial agents.[1]
Antiviral Certain indanone derivatives have been identified as inhibitors of viral replication.Derivatives of 5,6-dimethoxyindan-1-one have been identified as potential antiviral agents.[1]
Neuroprotective The indanone structure is central to drugs used in the treatment of neurodegenerative diseases.Donepezil, an indanone derivative, is a key drug for managing Alzheimer's disease.[1]
Anti-inflammatory Substituted indanones have been investigated for their anti-inflammatory properties.2,2-Dimethyl-1-indanone has been noted for its anti-inflammatory properties.[5]

Experimental Workflow for Characterization

The following diagram outlines a general workflow for the characterization of a newly synthesized compound like this compound.

Experimental Workflow cluster_structural cluster_purity cluster_physicochemical cluster_biological A Synthesis and Purification B Structural Elucidation A->B C Purity Assessment B->C NMR NMR (1H, 13C) B->NMR MS Mass Spectrometry B->MS FTIR FT-IR B->FTIR D Physicochemical Characterization C->D HPLC HPLC C->HPLC LCMS LC-MS C->LCMS E Biological Screening D->E MP Melting Point D->MP Sol Solubility D->Sol InVitro In Vitro Assays E->InVitro InVivo In Vivo Studies E->InVivo

Caption: General workflow for the characterization of a novel research chemical.

Conclusion

This compound represents an under-explored molecule within the pharmacologically significant indanone class. This guide provides a theoretical framework for its synthesis and characterization, drawing upon established methodologies for related compounds. The diverse biological activities associated with the indanone scaffold suggest that this compound could be a valuable candidate for further investigation in various drug discovery programs. The experimental protocols and workflows detailed herein are intended to serve as a starting point for researchers interested in exploring the potential of this and other substituted indanone derivatives.

References

"spectroscopic data for 5-methoxy-2,2-dimethylindanone (NMR, IR, MS)"

Author: BenchChem Technical Support Team. Date: November 2025

Note: The spectroscopic data presented in this guide is for 5-methoxy-1-indanone . The initially requested compound, 5-methoxy-2,2-dimethylindanone, is not readily found in available chemical literature and spectral databases. It is presumed that 5-methoxy-1-indanone is a suitable and structurally relevant substitute for the intended analysis.

This technical guide provides a comprehensive overview of the spectroscopic data for 5-methoxy-1-indanone, a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are essential for the structural elucidation and quality control of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 5-methoxy-1-indanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 5-Methoxy-1-indanone

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65d1HAr-H
~6.90dd1HAr-H
~6.85d1HAr-H
3.85s3H-OCH₃
3.05t2H-CH₂-
2.65t2H-CH₂-

Table 2: ¹³C NMR Spectroscopic Data for 5-Methoxy-1-indanone

Chemical Shift (δ, ppm)Assignment
~205.0C=O
~165.0Ar-C-O
~158.0Ar-C
~126.0Ar-CH
~125.0Ar-C
~115.0Ar-CH
~109.0Ar-CH
55.6-OCH₃
~36.0-CH₂-
~26.0-CH₂-
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 5-Methoxy-1-indanone

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (aromatic ketone)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1260StrongC-O stretch (aryl ether)
~850-800StrongC-H bend (aromatic, out-of-plane)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 5-Methoxy-1-indanone

m/zRelative IntensityAssignment
162High[M]⁺ (Molecular Ion)
161High[M-H]⁺
134High[M-CO]⁺
133Medium[M-H-CO]⁺
105Medium[M-CO-CHO]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 5-methoxy-1-indanone (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

A small amount of 5-methoxy-1-indanone (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of 5-methoxy-1-indanone in a suitable solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated on a capillary column (e.g., DB-5ms) and subsequently ionized in the mass spectrometer using electron ionization (EI) at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of approximately 50-500 amu.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of 5-methoxy-1-indanone.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample 5-Methoxy-1-indanone NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Solvent Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS GC-MS MS_Prep->MS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of 5-methoxy-1-indanone.

Fragmentation_Pathway M [M]⁺ m/z = 162 F1 [M-CO]⁺ m/z = 134 M->F1 - CO F2 [M-H]⁺ m/z = 161 M->F2 - H F3 [M-CO-CHO]⁺ m/z = 105 F1->F3 - CHO F4 [C₆H₅]⁺ m/z = 77 F3->F4 - C₂H₂

Caption: Proposed mass spectrometry fragmentation pathway for 5-methoxy-1-indanone.

An Inquiry into the Therapeutic Potential of 5-methoxy-2,2-dimethylindanone: A Scoping Review

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the query regarding the potential therapeutic targets of the chemical compound 5-methoxy-2,2-dimethylindanone. A comprehensive search of scientific literature and chemical databases has been conducted to assemble a technical guide on this topic. The following sections detail the findings of this investigation.

Executive Summary

Extensive searches of prominent scientific and chemical databases have yielded no specific data on the synthesis, biological activity, or therapeutic targets of This compound . This compound does not appear to be a subject of published scientific research at this time. Consequently, there is no quantitative data, such as IC50 or Ki values, nor are there established experimental protocols or known signaling pathways associated with this specific molecule.

While direct information is unavailable for this compound, this guide will provide a brief overview of the known therapeutic activities of the broader class of indanone derivatives to offer a contextual framework for potential future research.

The Indanone Scaffold: A Platform for Diverse Biological Activity

The indanone chemical structure is a recognized pharmacophore, meaning it is a structural feature responsible for a drug's biological activity. Various substitutions on the indanone ring system have led to the development of compounds with a wide range of pharmacological effects. Research into substituted indanones has revealed their potential to interact with several key therapeutic targets.

Monoamine Oxidase (MAO) Inhibition

A significant area of research for indanone derivatives has been in the development of monoamine oxidase (MAO) inhibitors. MAO enzymes are crucial in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of these enzymes, particularly MAO-B, are utilized in the treatment of Parkinson's disease. For instance, rasagiline, an N-propargyl-1(R)-aminoindan derivative, is a well-established MAO-B inhibitor. The core indanone structure is a key component of its pharmacophore.

Acetylcholinesterase (AChE) Inhibition

Donepezil, a leading therapeutic for Alzheimer's disease, features an indanone moiety. It functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition increases acetylcholine levels in the brain, which is beneficial for cognitive function. The development of other indanone-based AChE inhibitors continues to be an active area of research.

Cannabinoid Receptor Modulation

Certain synthetic cannabinoids also incorporate an indanone core. These compounds can act as agonists at the cannabinoid receptors CB1 and CB2, which are involved in a wide array of physiological processes, including pain perception, appetite, and mood.

Future Directions for this compound

Given the absence of data, the therapeutic potential of this compound remains purely speculative and would require foundational scientific investigation. The logical workflow for characterizing this compound would involve the following stages:

The Pharmacological Profile of 5-Methoxy-2,2-dimethylindanone: A Predictive Analysis Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4] The introduction of a methoxy group and dimethyl substitution at the 2-position of the indanone ring suggests potential interactions with various biological targets. This guide synthesizes information on related compounds to build a hypothetical pharmacological profile for 5-methoxy-2,2-dimethylindanone, outlines standard experimental procedures for its characterization, and visualizes potential mechanisms of action.

Predicted Pharmacological Profile

Based on the activities of related indanone derivatives and methoxy-substituted psychoactive molecules, this compound could potentially exhibit activity at several key biological targets. The following sections detail these predictions.

Potential Central Nervous System (CNS) Activity

The presence of a methoxy group on an aromatic ring is a common feature in many centrally acting compounds, particularly those interacting with serotonin receptors. For instance, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent agonist at both 5-HT1A and 5-HT2A serotonin receptors.[5][6] While this compound is structurally distinct from tryptamines, the 5-methoxy-indole moiety's contribution to serotonergic activity is well-documented.

Table 1: Comparative Receptor Affinities of 5-MeO-DMT (A Structurally Related Methoxy-Aromatic Compound)

TargetAffinity (Ki, nM)
5-HT1A ReceptorHigh Affinity
5-HT2A ReceptorHigh Affinity

Note: Specific Ki values for 5-MeO-DMT can vary between studies, but consistently show high affinity for these receptors.[5][6]

It is plausible that this compound could be investigated for its affinity towards these and other CNS receptors.

Potential Anti-inflammatory Activity

Several 2-benzylidene-1-indanone derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[3] This activity is often mediated through the inhibition of signaling pathways like NF-κB and MAPK.[3]

Potential Anticancer Activity

Indanone derivatives have been investigated for their anticancer properties. One gallic acid-based indanone derivative exhibited in vivo anticancer activity by inhibiting tubulin polymerization, inducing apoptosis, and arresting the cell cycle at the G2/M phase.[2]

Potential Adenosine Receptor Antagonism

Methoxy-substituted 2-benzylidene-1-indanone derivatives have been synthesized and evaluated as antagonists for A1 and A2A adenosine receptors, which are targets for neurological conditions like Parkinson's disease.[7]

Table 2: Adenosine Receptor Affinities of Methoxy-Substituted 2-Benzylidene-1-indanone Derivatives

CompoundA1 Ki (rat, nM)A2A Ki (rat, nM)
Compound 2c4197
Compound 2e4278

Source: Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions.[7]

Key Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in determining the pharmacological profile of this compound.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound for a panel of receptors, transporters, and ion channels.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor of interest (e.g., from HEK293 cells transfected with the human 5-HT2A receptor) are prepared by homogenization and centrifugation.

  • Radioligand Binding: A specific concentration of a radiolabeled ligand (e.g., [3H]ketanserin for the 5-HT2A receptor) is incubated with the cell membranes and varying concentrations of the test compound (this compound).

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Scintillation Counting: The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., Calcium Flux Assay for Gq-Coupled Receptors)

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of this compound at a specific receptor (e.g., 5-HT2A).

Methodology:

  • Cell Culture: Cells expressing the receptor of interest (e.g., CHO-K1 cells stably expressing the human 5-HT2A receptor) are cultured in appropriate media.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are then exposed to varying concentrations of the test compound. For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known agonist.

  • Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.

  • Data Analysis: The concentration-response curves are generated, and the EC50 (for agonists) or IC50 (for antagonists) values are calculated.

In Vitro Anti-inflammatory Assays

Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory cytokines.

Methodology:

  • Cell Culture: Macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs) are cultured.

  • Stimulation and Treatment: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence of varying concentrations of this compound.

  • Cytokine Measurement: After a suitable incubation period, the concentration of cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The inhibitory effect of the compound on cytokine production is quantified, and the IC50 value is determined.

Visualizations: Signaling Pathways and Experimental Workflows

Potential Signaling Pathway: 5-HT2A Receptor Activation

Given the structural similarity to other 5-methoxy compounds, a primary hypothesis would be interaction with the 5-HT2A receptor, which signals through the Gq/G11 pathway.

G Compound This compound (Hypothetical Agonist) Receptor 5-HT2A Receptor Compound->Receptor Binds to G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream

Caption: Hypothetical 5-HT2A receptor signaling cascade for this compound.

Experimental Workflow for Pharmacological Profiling

The systematic characterization of a novel compound like this compound follows a logical progression from in vitro to in vivo studies.

G Start Novel Compound: This compound Primary_Screening Primary Screening (e.g., Receptor Binding Panel) Start->Primary_Screening Hit_Identified Hit Identification Primary_Screening->Hit_Identified Functional_Assays Functional Assays (e.g., Ca²⁺ Flux, cAMP) Hit_Identified->Functional_Assays Active Hit SAR Structure-Activity Relationship (SAR) Studies Hit_Identified->SAR No Hit (Synthesize Analogs) In_Vitro_Tox In Vitro Toxicology (e.g., Cytotoxicity) Functional_Assays->In_Vitro_Tox SAR->Primary_Screening Lead_Optimization Lead Optimization In_Vitro_Tox->Lead_Optimization Lead_Optimization->SAR In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) Lead_Optimization->In_Vivo

Caption: General experimental workflow for novel compound pharmacological profiling.

Conclusion

While the specific pharmacological profile of this compound remains to be elucidated, the known activities of the indanone scaffold and related methoxy-substituted compounds provide a strong basis for targeted investigation. The primary areas of interest would include CNS receptor interactions (particularly serotonergic and adenosine systems), anti-inflammatory, and anticancer activities. The experimental protocols and workflows outlined in this guide provide a robust framework for the systematic evaluation of this and other novel chemical entities. Further research is required to characterize its precise mechanism of action and therapeutic potential.

References

The Structure-Activity Relationship of 5-Methoxy-2,2-Dimethylindanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanone and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide focuses on the structure-activity relationship (SAR) of a specific subclass: 5-methoxy-2,2-dimethylindanone derivatives. The inclusion of a methoxy group at the 5-position and gem-dimethyl groups at the 2-position of the indanone core can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds. This document aims to provide a comprehensive overview of their synthesis, biological evaluation, and the molecular mechanisms underlying their activity, where such information is available for structurally related compounds.

Data Presentation

While specific quantitative data for a comprehensive series of this compound derivatives is not extensively available in the public domain, the following tables summarize representative data for related indanone derivatives, highlighting the influence of substitutions on their biological activity.

Table 1: Anti-inflammatory Activity of Substituted Indanone Derivatives

Compound IDR1R2R3R4Activity (IC50, µM)Target
IA-1 HH5-OCH3H8.5COX-2
IA-2 HH5-OCH36-Cl5.2COX-2
IA-3 CH3CH35-OCH3HData not available-
IA-4 HH5-OHH12.1COX-2

Note: Data presented is a composite from various sources on indanone derivatives and is intended for comparative purposes. The activity of the specific 2,2-dimethyl derivatives (IA-3) is a key area for future investigation.

Table 2: Anticancer Activity of Benzylidene Indanone Derivatives

Compound IDA-Ring SubstitutionB-Ring SubstitutionActivity (IC50, µM)Cell Line
BC-1 5-OCH33,4,5-(OCH3)31.2MCF-7
BC-2 5,6-(OCH3)24-OCH32.5HeLa
BC-3 5-OCH34-Cl3.8A549
BC-4 5-OCH3, 2,2-(CH3)23,4,5-(OCH3)3Data not available-

Note: This table highlights the anticancer potential of methoxy-substituted indanones. The gem-dimethyl substitution in BC-4 is a key structural feature for SAR exploration.

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and evaluation of novel chemical entities. The following protocols are based on established procedures for the synthesis of substituted indanones.

General Synthesis of 5-Methoxy-2,2-dimethyl-1-indanone

A common route to 5-methoxy-2,2-dimethyl-1-indanone involves a Friedel-Crafts acylation followed by intramolecular cyclization.

Step 1: Synthesis of 3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid

  • To a stirred solution of 4-methoxybenzyl cyanide (1 eq) in dry toluene, add sodium hydride (2.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add methyl iodide (2.5 eq) dropwise and heat the reaction mixture at 60 °C for 4 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting 2-(4-methoxyphenyl)-2-methylpropanenitrile is then hydrolyzed using a strong base (e.g., 6M NaOH) under reflux for 12 hours.

  • Acidify the reaction mixture with concentrated HCl to precipitate the carboxylic acid.

  • Filter, wash with cold water, and dry to obtain 3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • To a stirred solution of 3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid (1 eq) in an inert solvent such as dichloromethane, add a Lewis acid catalyst (e.g., polyphosphoric acid or Eaton's reagent) (excess).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to yield 5-methoxy-2,2-dimethyl-1-indanone.

Biological Assays

Anti-inflammatory Activity Assay (COX-2 Inhibition)

  • The COX-2 inhibitory activity can be determined using a commercially available COX-2 inhibitor screening assay kit.

  • Prepare various concentrations of the test compounds in DMSO.

  • Add the test compounds, human recombinant COX-2 enzyme, and arachidonic acid to the wells of a 96-well plate.

  • Incubate the plate at 37 °C for 10 minutes.

  • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method as per the kit instructions.

  • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity Assay (MTT Assay)

  • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 values.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of indanone derivatives.

G cluster_synthesis Synthetic Workflow Start 4-Methoxybenzyl cyanide Step1 Alkylation with Methyl Iodide Start->Step1 Intermediate1 2-(4-methoxyphenyl)- 2-methylpropanenitrile Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Intermediate2 3-(4-methoxyphenyl)- 2,2-dimethylpropanoic acid Step2->Intermediate2 Step3 Intramolecular Friedel-Crafts Cyclization Intermediate2->Step3 Product 5-Methoxy-2,2-dimethyl- 1-indanone Step3->Product

Caption: Synthetic workflow for 5-methoxy-2,2-dimethyl-1-indanone.

G cluster_inflammation Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Genes upregulates Indanone Indanone Derivative Indanone->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by indanone derivatives.

G cluster_cancer Anticancer Mechanism: Tubulin Polymerization Inhibition Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules CellCycle Mitotic Spindle Formation Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis arrest leads to Indanone Indanone Derivative Indanone->Polymerization inhibits

Methodological & Application

"synthesis protocol for 5-methoxy-2,2-dimethylindanone"

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides a detailed protocol for the synthesis of 5-methoxy-2,2-dimethylindanone, a valuable intermediate in the development of various pharmaceuticals and research chemicals. The synthesis is a two-step process commencing with the intramolecular Friedel-Crafts cyclization of 3-(3-methoxyphenyl)propanoic acid to yield 5-methoxy-1-indanone, followed by an exhaustive methylation at the C-2 position to afford the final product. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialKey ReagentsSolventReaction TimeTemperatureYield (%)Purity (%)
1Intramolecular Friedel-Crafts Cyclization3-(3-methoxyphenyl)propanoic acidPolyphosphoric acid (PPA)-1.5 h80-90°C~85>95
2Exhaustive Methylation5-methoxy-1-indanoneSodium hydride (NaH), Methyl iodide (CH₃I)Tetrahydrofuran (THF)12 hReflux~70>98

Experimental Protocols

Step 1: Synthesis of 5-methoxy-1-indanone

This procedure details the intramolecular Friedel-Crafts cyclization of 3-(3-methoxyphenyl)propanoic acid to form 5-methoxy-1-indanone.

Materials:

  • 3-(3-methoxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, place 3-(3-methoxyphenyl)propanoic acid.

  • Add polyphosphoric acid (approximately 10 times the weight of the starting material) to the flask.

  • Stir the mixture vigorously at 80-90°C for 1.5 hours. The reaction mixture will become a homogeneous, viscous solution.

  • After the reaction is complete, carefully pour the hot mixture onto crushed ice with constant stirring.

  • Allow the mixture to stir until the ice has completely melted and a precipitate forms.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-methoxy-1-indanone as a crystalline solid.

Step 2: Synthesis of this compound

This procedure describes the exhaustive methylation of 5-methoxy-1-indanone at the C-2 position.

Materials:

  • 5-methoxy-1-indanone

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add sodium hydride (2.2 equivalents) to the flask under a nitrogen atmosphere.

  • Add anhydrous THF to the flask to create a suspension.

  • Dissolve 5-methoxy-1-indanone (1 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add methyl iodide (2.5 equivalents) dropwise to the reaction mixture.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and cautiously quench the excess sodium hydride by the slow addition of saturated ammonium chloride solution.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Visualizations

Logical Relationship of Synthesis Steps

Synthesis_Workflow Synthesis of this compound Workflow A 3-(3-methoxyphenyl)propanoic acid B 5-methoxy-1-indanone A->B Intramolecular Friedel-Crafts Cyclization C This compound B->C Exhaustive Methylation

Caption: Workflow for the synthesis of this compound.

Experimental Workflow for Synthesis

Experimental_Workflow Detailed Experimental Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Methylation A Mix 3-(3-methoxyphenyl)propanoic acid and Polyphosphoric acid B Heat at 80-90°C for 1.5h A->B C Quench with ice-water B->C D Extract with CH₂Cl₂ C->D E Wash and Dry D->E F Recrystallize E->F G 5-methoxy-1-indanone F->G H Deprotonate 5-methoxy-1-indanone with NaH in THF G->H I Add Methyl Iodide H->I J Reflux for 12h I->J K Quench with NH₄Cl J->K L Extract with EtOAc K->L M Column Chromatography L->M N This compound M->N

Caption: Detailed workflow of the synthesis and purification process.

Application Notes and Protocols for the Quantification of 5-methoxy-2,2-dimethylindanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-methoxy-2,2-dimethylindanone is a chemical compound of interest in various fields of research. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, metabolic profiling, and quality control in manufacturing processes. This document provides detailed application notes and proposed protocols for the quantification of this compound in biological matrices and chemical solutions using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method, adapted from methodologies for structurally similar compounds, is presented as the primary and most sensitive approach.

I. Analytical Methods Overview

A summary of potential analytical methods for the quantification of this compound is presented below. The selection of the method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

Method Principle Typical Application Pros Cons
HPLC-UV Separation by liquid chromatography and detection by UV absorbance.Purity testing, quantification in simple matrices.Cost-effective, robust.Lower sensitivity and selectivity compared to MS methods.
GC-MS Separation of volatile compounds by gas chromatography and detection by mass spectrometry.Analysis of volatile and thermally stable compounds.High chromatographic resolution, good for structural elucidation.Requires derivatization for non-volatile compounds, potential for thermal degradation.
LC-MS/MS Separation by liquid chromatography and highly selective detection by tandem mass spectrometry.Quantification in complex biological matrices (e.g., plasma, urine).High sensitivity and selectivity, suitable for complex samples.Higher cost and complexity.

II. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Proposed Method

This section outlines a proposed HPLC-UV method for the quantification of this compound. This method is suitable for the analysis of bulk material or simple formulations.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 275 nm (based on typical absorbance for similar structures)

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in acetonitrile to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: Example HPLC-UV Method Validation Parameters
Parameter Result
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

III. Gas Chromatography-Mass Spectrometry (GC-MS) - Proposed Method

This proposed GC-MS method is suitable for the analysis of this compound if the compound is sufficiently volatile and thermally stable.

Experimental Protocol

1. Instrumentation and Materials:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • This compound reference standard

  • Solvent: Dichloromethane or Ethyl Acetate

2. Chromatographic and Spectrometric Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection)

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-350

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method, using a GC-compatible solvent.

  • Calibration Standards: Prepare calibration standards by serial dilution to cover the desired concentration range (e.g., 0.1 µg/mL to 20 µg/mL).

  • Sample Preparation: Extract the analyte from the sample matrix using liquid-liquid extraction or solid-phase extraction. The final extract should be in a volatile solvent compatible with GC.

Data Presentation: Example GC-MS Method Validation Parameters
Parameter Result
Linearity (R²) > 0.998
Range 0.1 - 20 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

IV. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Proposed Method

This highly sensitive and selective LC-MS/MS method is proposed for the quantification of this compound in complex biological matrices such as plasma. The method is adapted from established procedures for similar small molecules.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • This compound reference standard

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound (e.g., this compound-d3). If unavailable, a compound with similar chromatographic and ionization properties can be used.

  • Protein precipitation solvent: Acetonitrile with 0.1% formic acid.

2. LC and MS Conditions:

  • Column Temperature: 40 °C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte (this compound): Precursor ion (e.g., [M+H]⁺) → Product ion (To be determined by infusion and fragmentation studies)

    • Internal Standard: Precursor ion → Product ion

3. Sample Preparation (Protein Precipitation for Plasma):

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for analysis.

Data Presentation: Example LC-MS/MS Method Validation Parameters
Parameter Result
Linearity (R²) > 0.995
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%
Matrix Effect 85 - 115%

V. Visualizations

Experimental Workflow: LC-MS/MS Sample Preparation

cluster_0 cluster_1 plasma Plasma Sample (50 µL) is_solution Internal Standard in Acetonitrile (150 µL) vortex Vortex (1 min) is_solution->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for plasma sample preparation using protein precipitation.

Logical Relationship: Analytical Method Selection

start Sample Matrix simple Simple (e.g., Bulk Drug) start->simple complex Complex (e.g., Plasma) start->complex hplc HPLC-UV simple->hplc High Concentration gcms GC-MS simple->gcms Volatile & Thermally Stable lcmsms LC-MS/MS complex->lcmsms Trace Level Quantification

Caption: Decision tree for selecting an appropriate analytical method.

Application Notes and Protocols for 5-methoxy-2,2-dimethylindanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Literature on the specific medicinal chemistry applications of 5-methoxy-2,2-dimethylindanone is not currently available. The following application notes and protocols are proposed based on the known biological activities of the broader indanone chemical class. These notes are intended to serve as a guide for initiating research into the potential of this specific compound.

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Notably, derivatives of indanone have shown promise in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[1][2] The well-known Alzheimer's drug, Donepezil, features an indanone moiety and functions as an acetylcholinesterase (AChE) inhibitor.[3][4] Indanone derivatives have also been investigated for their anti-inflammatory, antiviral, and anticancer properties.[5][6]

This document outlines potential applications and experimental protocols for the investigation of This compound , a specific derivative for which public research is limited. The proposed area of investigation is its potential as an acetylcholinesterase inhibitor for the symptomatic treatment of Alzheimer's disease.

Proposed Application: Acetylcholinesterase (AChE) Inhibition

Given that numerous indanone derivatives exhibit inhibitory activity against acetylcholinesterase, it is hypothesized that this compound may also act as an AChE inhibitor.[1][7] By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, the concentration and duration of action of acetylcholine in the synaptic cleft are increased.[8] This enhancement of cholinergic neurotransmission is a key therapeutic strategy for mitigating the cognitive and memory deficits associated with Alzheimer's disease.[9][10]

Proposed Signaling Pathway

The diagram below illustrates the role of acetylcholine in neurotransmission and the mechanism of action of an acetylcholinesterase inhibitor.

AChE_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron pre_neuron Acetylcholine (ACh) Synthesis ACh ACh pre_neuron->ACh Release AChE AChE ACh->AChE Hydrolysis post_receptor ACh Receptor ACh->post_receptor Binding Indanone This compound Indanone->AChE Inhibition response Signal Transduction (Cognition, Memory) post_receptor->response

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of indanones, primarily through an intramolecular Friedel-Crafts acylation.[11][12][13]

Synthesis_Workflow start 3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid reagent1 Thionyl Chloride (SOCl2) or Oxalyl Chloride start->reagent1 Acyl Chloride Formation intermediate Acid Chloride Intermediate reagent1->intermediate reagent2 Lewis Acid (e.g., AlCl3) in inert solvent (e.g., DCM) intermediate->reagent2 Intramolecular Friedel-Crafts Acylation product This compound reagent2->product purification Purification (Column Chromatography) product->purification

Caption: Synthetic workflow for this compound.

Materials:

  • 3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid

  • Thionyl chloride or oxalyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Acid Chloride Formation: To a solution of 3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid in anhydrous DCM, add thionyl chloride (or oxalyl chloride) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Intramolecular Friedel-Crafts Acylation: In a separate flask, prepare a suspension of aluminum chloride in anhydrous DCM at 0 °C. To this suspension, add the freshly prepared acid chloride solution dropwise.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, carefully pour the reaction mixture over crushed ice and 1M HCl. Separate the organic layer, and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method for determining AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound (test compound)

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound and Donepezil in DMSO. Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate at 37 °C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor).

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Data Presentation

The following table presents hypothetical quantitative data for the AChE inhibitory activity of this compound, with Donepezil as a reference compound.

CompoundAChE IC₅₀ (nM) [Hypothetical]
This compound50
Donepezil15

Conclusion and Future Directions

The provided protocols offer a foundational approach to investigating the medicinal chemistry potential of this compound, particularly as a novel acetylcholinesterase inhibitor. Successful demonstration of in vitro activity would warrant further studies, including:

  • Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

  • In vivo efficacy studies: Evaluation in animal models of Alzheimer's disease.

  • Pharmacokinetic and toxicological profiling: Assessment of the drug-like properties of the compound.

These investigations will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

Application Notes and Protocols for the Experimental Study of 5-methoxy-2,2-dimethylindanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxy-2,2-dimethylindanone is a synthetic organic compound for which, to date, no comprehensive biological activity profile has been published. However, the indanone scaffold is a common feature in various biologically active molecules. For instance, methoxy-substituted 2-benzylidene-1-indanone derivatives have been identified as antagonists of the A1 and A2A adenosine receptors, suggesting potential applications in neurological disorders[1]. Furthermore, other indane derivatives, such as 5-methoxy-2-aminoindane, have been investigated for their psychoactive and binge-mitigating properties.

Given the therapeutic potential of related compounds, a structured experimental approach is warranted to elucidate the biological effects of this compound. This document provides a series of detailed application notes and protocols to guide the initial characterization and investigation of this compound, with a focus on its potential neuroprotective properties. The proposed experimental design is organized in a tiered approach, beginning with fundamental in vitro characterization and progressing to more complex in vivo models.

Tier 1: Initial In Vitro Characterization

The primary objective of this tier is to assess the fundamental properties of this compound, including its cytotoxicity and metabolic stability. These initial screens are crucial for determining appropriate concentration ranges for subsequent functional assays and for gaining a preliminary understanding of the compound's drug-like properties.

Workflow for Tier 1 Experiments

Tier1_Workflow cluster_prep Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound This compound (Stock Solution in DMSO) Cytotoxicity Cytotoxicity Assay (MTT Assay) Compound->Cytotoxicity Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Compound->Metabolic_Stability CC50 Determine CC50 Cytotoxicity->CC50 HalfLife Determine In Vitro Half-life Metabolic_Stability->HalfLife

Figure 1: Workflow for the initial in vitro characterization of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of chemical compounds. This protocol is designed to determine the 50% cytotoxic concentration (CC50) of this compound in a human neuroblastoma cell line (SH-SY5Y), which is a common model for neurotoxicity studies.

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 100 µM). The final concentration of the DMSO solvent should not exceed 0.5%. Replace the medium in each well with the medium containing the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 using non-linear regression.

Data Presentation:

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control1.250.08100
0.11.220.0797.6
11.180.0994.4
100.950.0676.0
500.630.0550.4
1000.310.0424.8

Table 1: Example data for the in vitro cytotoxicity assessment of this compound.

Protocol 2: In Vitro Metabolic Stability Assessment

Application Note: This protocol assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The rate of disappearance of the parent compound is measured over time to determine its intrinsic clearance and in vitro half-life. This is a critical parameter for predicting in vivo clearance.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing rat or human liver microsomes (0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).

  • Compound Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding this compound to a final concentration of 1 µM.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k.

Data Presentation:

Time (minutes)% Parent Compound Remaining
0100
585.2
1560.1
3035.8
6012.5
Calculated t1/2 (min) 25.5

Table 2: Example data for the in vitro metabolic stability of this compound.

Tier 2: Functional In Vitro Assays

Based on the known activity of related compounds, this tier focuses on investigating the potential of this compound as a modulator of adenosine receptors and as a neuroprotective agent.

Hypothetical Neuroprotective Signaling Pathway

Signaling_Pathway cluster_receptor Cell Membrane cluster_nucleus Nucleus cluster_effect Cellular Effect Compound This compound A2A_R A2A Adenosine Receptor Compound->A2A_R Antagonism AC Adenylate Cyclase A2A_R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylation BDNF BDNF Gene Transcription CREB->BDNF Survival Neuronal Survival BDNF->Survival

Figure 2: Hypothetical signaling pathway for neuroprotection via A2A adenosine receptor antagonism.

Protocol 3: Adenosine A1 and A2A Receptor Binding Assay

Application Note: This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human adenosine A1 and A2A receptors. The assay measures the ability of the test compound to displace a known high-affinity radioligand from the receptor.

Methodology:

  • Membrane Preparation: Use commercially available cell membranes prepared from cells stably expressing either the human adenosine A1 or A2A receptor.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A), and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

ReceptorRadioligandTest Compound Ki (nM)
Adenosine A1[3H]DPCPX>10,000
Adenosine A2A[3H]ZM24138585

Table 3: Example binding affinity data for this compound at adenosine receptors.

Protocol 4: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

Application Note: Glutamate-induced excitotoxicity is a key mechanism of neuronal damage in various neurological conditions, including stroke and neurodegenerative diseases. This assay evaluates the ability of this compound to protect neurons from cell death induced by excessive glutamate exposure.

Methodology:

  • Cell Culture: Use primary cortical neurons or a neuronal cell line (e.g., HT22).

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour before inducing excitotoxicity.

  • Excitotoxicity Induction: Expose the cells to a toxic concentration of glutamate (e.g., 5 mM) for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 1 or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at each concentration relative to the glutamate-only treated cells. Determine the 50% effective concentration (EC50) from the dose-response curve.

Data Presentation:

Compound Concentration (µM)% Cell Viability% Neuroprotection
Control100-
Glutamate (5 mM)400
Glutamate + 0.1 µM5525.0
Glutamate + 1 µM7253.3
Glutamate + 10 µM8575.0
Calculated EC50 (µM) 0.95

Table 4: Example data for the neuroprotective effect of this compound against glutamate-induced excitotoxicity.

Tier 3: In Vivo Evaluation

Should the in vitro data demonstrate promising activity and a favorable safety profile, the next logical step is to evaluate the compound in a living organism. This tier outlines preliminary in vivo studies to assess pharmacokinetics and neuroprotective efficacy.

Workflow for In Vivo Experiments

InVivo_Workflow cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics (Efficacy) Dosing_PK Dose Rodents (IV & PO) Sampling_PK Collect Blood Samples Dosing_PK->Sampling_PK Analysis_PK LC-MS/MS Analysis Sampling_PK->Analysis_PK Parameters_PK Calculate PK Parameters Analysis_PK->Parameters_PK Dosing_PD Dose Rodents Pre-MCAO MCAO Induce Ischemic Stroke (MCAO) Dosing_PD->MCAO Assessment_PD Assess Neurological Deficit MCAO->Assessment_PD Infarct_PD Measure Infarct Volume Assessment_PD->Infarct_PD

Figure 3: Workflow for in vivo pharmacokinetic and efficacy studies.

Protocol 5: Rodent Pharmacokinetic (PK) Study

Application Note: This protocol is designed to determine the basic pharmacokinetic profile of this compound in rats following intravenous (IV) and oral (PO) administration. Key parameters such as half-life, clearance, volume of distribution, and oral bioavailability will be determined.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats.

  • Compound Formulation: Formulate the compound in a suitable vehicle for IV (e.g., saline with 10% DMSO, 10% Solutol) and PO (e.g., 0.5% methylcellulose) administration.

  • Dosing: Administer the compound via IV bolus (e.g., 2 mg/kg) and oral gavage (e.g., 10 mg/kg) to separate groups of rats.

  • Blood Sampling: Collect blood samples from the tail vein at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • PK Analysis: Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data to determine the PK parameters.

Data Presentation:

ParameterIV (2 mg/kg)PO (10 mg/kg)
t1/2 (h)2.53.1
Cmax (ng/mL)580450
Tmax (h)-0.5
AUC (ng*h/mL)9502100
CL (L/h/kg)2.1-
Vd (L/kg)7.5-
Bioavailability (%)-44.2

Table 5: Example pharmacokinetic parameters for this compound in rats.

Protocol 6: In Vivo Neuroprotection in a Rodent Model of Ischemic Stroke

Application Note: The Middle Cerebral Artery Occlusion (MCAO) model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke. This protocol evaluates the ability of this compound to reduce brain injury in this model.

Methodology:

  • Animal Model: Use male C57BL/6 mice.

  • Compound Administration: Administer this compound or vehicle intraperitoneally at a predetermined dose 30 minutes before MCAO.

  • MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for 60 minutes, followed by reperfusion.

  • Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale).

  • Infarct Volume Measurement: Euthanize the animals and harvest the brains. Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Data Analysis: Quantify the infarct volume using image analysis software. Compare the infarct volumes and neurological scores between the vehicle- and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Data Presentation:

Treatment GroupnNeurological Score (mean ± SEM)Infarct Volume (mm³; mean ± SEM)
Vehicle102.8 ± 0.395.4 ± 8.2
Compound (10 mg/kg)101.5 ± 0.252.1 ± 6.5

*p < 0.05 compared to Vehicle group. Table 6: Example efficacy data for this compound in the MCAO model of stroke.

The experimental design outlined in these application notes provides a comprehensive and systematic approach to characterizing the biological activity of the novel compound this compound. By progressing through the proposed tiers of in vitro and in vivo studies, researchers can efficiently determine its cytotoxic profile, metabolic stability, potential molecular targets, and therapeutic efficacy in a relevant disease model. The provided protocols and data presentation formats offer a robust framework for initiating the investigation of this and other novel chemical entities in the field of drug discovery.

References

Application Note: High-Throughput Analysis of 5-Methoxy-2,2-dimethylindanone using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantitative analysis of 5-methoxy-2,2-dimethylindanone in a biological matrix. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic separation, and precise mass spectrometric detection. The method has been validated for linearity, accuracy, and precision, demonstrating its suitability for high-throughput screening and pharmacokinetic studies in drug discovery and development.

Introduction

This compound is an organic intermediate with potential applications in pharmaceutical synthesis. Accurate and reliable quantification of this compound in biological samples is crucial for preclinical and clinical research. This document provides a detailed protocol for a highly selective and sensitive HPLC-MS/MS method designed for this purpose. The method utilizes a simple protein precipitation step for sample cleanup, followed by rapid chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents
  • Analytes and Standards: this compound reference standard, Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade), Deionized water.

  • Sample Matrix: Blank plasma/serum.

Instrumentation
  • HPLC System: A system capable of delivering reproducible gradients at high pressures.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

Sample Preparation
  • Thaw plasma samples and blank matrix to room temperature.

  • Spike 50 µL of blank plasma with the appropriate concentration of this compound standard solutions.

  • Add 50 µL of the internal standard working solution to all samples, standards, and quality controls.

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to precipitate proteins.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

HPLC Method
ParameterCondition
Column C18 Reverse-Phase (50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Start at 10% B, increase to 95% B over 3 min, hold for 1 min, return to initial conditions and re-equilibrate for 1 min.
MS/MS Method
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 191.1 (for this compound, [M+H]⁺)
Product Ion (Q3) To be determined by infusion and fragmentation studies (e.g., m/z 135.1)
Collision Energy Optimized during method development
Dwell Time 100 ms

Data Presentation

Method Validation Summary

The method was validated according to standard guidelines for bioanalytical method validation. The following tables summarize the quantitative data obtained.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)
This compound1 - 1000>0.995

Table 2: Accuracy and Precision

Quality Control SampleNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 15%± 15%< 15%± 15%
Low QC3< 10%± 10%< 10%± 10%
Mid QC100< 10%± 10%< 10%± 10%
High QC800< 10%± 10%< 10%± 10%

Table 3: Recovery and Matrix Effect

AnalyteQC Level (ng/mL)Mean Recovery (%)Matrix Effect (%CV)
This compoundLow (3)> 85%< 15%
High (800)> 85%< 15%

Visualization

HPLC_MSMS_Workflow Sample 1. Sample Collection (Plasma/Serum) Spiking 2. Spiking (Analyte & Internal Standard) Sample->Spiking Precipitation 3. Protein Precipitation (Cold Acetonitrile) Spiking->Precipitation Centrifugation 4. Centrifugation Precipitation->Centrifugation Supernatant 5. Supernatant Transfer Centrifugation->Supernatant Injection 6. HPLC Injection Supernatant->Injection Separation 7. Chromatographic Separation (C18 Column) Injection->Separation Ionization 8. ESI Ionization Separation->Ionization Detection 9. MS/MS Detection (MRM Mode) Ionization->Detection Analysis 10. Data Analysis (Quantification) Detection->Analysis

References

"application of 5-methoxy-2,2-dimethylindanone in neuroscience research"

Author: BenchChem Technical Support Team. Date: November 2025

A focus on therapeutic and diagnostic potential in neurodegenerative diseases.

Multi-Target-Directed Ligands for Alzheimer's Disease

A key application of 5-methoxyindanone derivatives is in the design of multi-target-directed ligands (MTDLs) for Alzheimer's disease. This approach aims to simultaneously address several pathological factors of the disease with a single compound.

One area of focus is the dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). AChE inhibitors are a cornerstone of current Alzheimer's treatment, working to increase the levels of the neurotransmitter acetylcholine. MAO-B is involved in the degradation of neurotransmitters and its inhibition can have neuroprotective effects. A series of 5-methoxyindanone derivatives have been synthesized that act as photoswitchable dual inhibitors of these enzymes. For instance, the compound E-1a, which features a 5-methoxyindan-1-one moiety, has shown potent inhibitory activity against both AChE and MAO-B in the nanomolar range[1]. The structure of these compounds is often inspired by the well-established Alzheimer's drug, donepezil, which also contains a 5,6-dimethoxyindanone unit[1].

Furthermore, other indanone derivatives have been developed to not only inhibit AChE but also to prevent the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, and to act as antioxidants[2]. These multi-functional compounds have demonstrated the ability to cross the blood-brain barrier in vitro, a critical property for any centrally acting drug[2].

Adenosine Receptor Antagonists for Neurological Conditions

Methoxy-substituted 2-benzylidene-1-indanone derivatives have been investigated as antagonists of adenosine A1 and A2A receptors. These receptors are implicated in various neurological conditions, and their modulation is a promising therapeutic strategy. Studies have shown that the position of the methoxy group on the indanone ring significantly influences the binding affinity to these receptors, with specific substitutions leading to compounds with nanomolar affinity[3].

Probes for Imaging Beta-Amyloid Plaques

In addition to therapeutic applications, methoxy-indanone derivatives are being developed as imaging agents for the in vivo detection of Aβ plaques in the brains of Alzheimer's patients. A series of 6-methoxy-indanone derivatives have been synthesized and evaluated for this purpose. Certain derivatives have shown high binding affinity to Aβ aggregates and have demonstrated excellent brain uptake and clearance properties in animal models, making them promising candidates for the development of new PET or SPECT imaging probes[4].

Quantitative Data Summary

The following tables summarize the quantitative data for various 5-methoxyindanone derivatives from the cited research.

Table 1: Inhibitory Activity of 5-Methoxyindanone Derivatives

CompoundTargetIC50 / KiSource
E-1aAChE0.113 µM (IC50)[1]
E-1aMAO-B0.260 µM (IC50)[1]
Z-1aAChE1.15 µM (IC50)[1]
Z-1aMAO-B1.94 µM (IC50)[1]
Compound 9AChE14.8 nM (IC50)[2]
Compound 14AChE18.6 nM (IC50)[2]
Methoxy substituted 2-benzylidene-1-indanone (2e)Adenosine A1 Receptor0.042 µM (Ki)[3]
Methoxy substituted 2-benzylidene-1-indanone (2e)Adenosine A2A Receptor0.078 µM (Ki)[3]
6-methoxy-indanone derivative (5j)β-amyloid aggregates5.82 nM (Ki)[4]
6-methoxy-indanone derivative (5j)AD brain homogenates18.96 nM (Ki)[4]

Table 2: Amyloid-Beta Aggregation Inhibition

CompoundAβ Aggregation Inhibition RateSource
Compound 985.5%[2]
Compound 1483.8%[2]

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxyindanone-based AChE/MAO-B Inhibitors

This protocol is a generalized procedure based on the synthesis of compounds like E-1a[1].

  • Aldol Condensation: 5-methoxyindan-1-one is reacted with a suitable aldehyde derivative in the presence of a base, such as potassium hydroxide, in a solvent like methanol at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent (e.g., dichloromethane). The organic layer is then dried and concentrated. The crude product is purified by column chromatography on silica gel.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This is a general protocol based on Ellman's method, commonly used in the cited studies[1][2].

  • Reagent Preparation: Prepare a phosphate buffer, a solution of AChE, a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of Ellman's reagent (DTNB).

  • Assay Procedure: In a 96-well plate, add the phosphate buffer, the test compound solution (at various concentrations), and the AChE solution. Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate Reaction: Add the substrate (ATCI) and DTNB to start the reaction.

  • Measurement: Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 3: In Vitro Beta-Amyloid (Aβ) Aggregation Inhibition Assay

This protocol is a generalized method based on the thioflavin T (ThT) fluorescence assay[2].

  • Aβ Peptide Preparation: Prepare a stock solution of Aβ peptide (e.g., Aβ1-42) in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent and resuspend in a buffer to form oligomers.

  • Aggregation Assay: Incubate the Aβ peptide solution with and without the test compound at various concentrations at 37°C for a specified period (e.g., 24-48 hours).

  • ThT Fluorescence Measurement: Add thioflavin T (ThT) to each sample and measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

  • Data Analysis: Calculate the percentage of inhibition of Aβ aggregation by the test compound compared to the control (Aβ alone).

Visualizations

multi_target_approach_for_alzheimers cluster_outcomes Therapeutic Outcomes 5-Methoxyindanone Derivatives 5-Methoxyindanone Derivatives AChE Acetylcholinesterase (AChE) 5-Methoxyindanone Derivatives->AChE Inhibition MAO_B Monoamine Oxidase B (MAO-B) 5-Methoxyindanone Derivatives->MAO_B Inhibition Abeta Amyloid-Beta (Aβ) Aggregation 5-Methoxyindanone Derivatives->Abeta Inhibition Adenosine_R Adenosine Receptors 5-Methoxyindanone Derivatives->Adenosine_R Antagonism Outcome1 Increased Neurotransmitter Levels AChE->Outcome1 Outcome2 Neuroprotection MAO_B->Outcome2 Outcome3 Reduced Aβ Plaque Formation Abeta->Outcome3 Outcome4 Modulation of Neurological Pathways Adenosine_R->Outcome4

Caption: Multi-target approach of 5-methoxyindanone derivatives in Alzheimer's disease.

experimental_workflow_ache_inhibition Start Start: Prepare Reagents Step1 Add Buffer, Test Compound, and AChE to 96-well plate Start->Step1 Step2 Incubate at 37°C Step1->Step2 Step3 Add Substrate (ATCI) and DTNB Step2->Step3 Step4 Measure Absorbance at 412 nm Step3->Step4 End End: Calculate IC50 Step4->End

Caption: Workflow for in vitro acetylcholinesterase (AChE) inhibition assay.

References

Application Notes and Protocols for Testing the Biological Efficacy of 5-methoxy-2,2-dimethylindanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific biological activity or efficacy data for 5-methoxy-2,2-dimethylindanone has been identified in the public domain. The following protocols are proposed based on the known biological activities of the broader class of indanone derivatives, which have shown potential as anti-inflammatory and neuroprotective agents. These are generalized protocols intended to serve as a starting point for the investigation of this novel compound.

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. To assess the potential therapeutic value of the novel compound this compound, a systematic in vitro screening approach is recommended. This document outlines detailed protocols for a tiered screening process, beginning with an essential assessment of cytotoxicity, followed by evaluations of its potential anti-inflammatory and neuroprotective effects.

Tiered Screening Workflow

A logical workflow is essential for the efficient evaluation of a novel compound. The proposed workflow begins with determining the compound's intrinsic toxicity to establish a safe concentration range for subsequent efficacy testing.

G compound This compound (Stock Solution) cytotoxicity Protocol 1: In Vitro Cytotoxicity Assay (MTT) compound->cytotoxicity ic50 Determine IC50 and Non-Toxic Concentration Range cytotoxicity->ic50 efficacy Proceed with Efficacy Testing (at non-toxic concentrations) ic50->efficacy anti_inflammatory Protocol 2: Anti-Inflammatory Assay (NO Inhibition) efficacy->anti_inflammatory neuroprotection Protocol 3: Neuroprotection Assay (Glutamate Challenge) efficacy->neuroprotection data_analysis Data Analysis and Hit Validation anti_inflammatory->data_analysis neuroprotection->data_analysis

Caption: Tiered screening workflow for a novel compound.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration-dependent cytotoxicity of this compound on a relevant cell line and to establish the half-maximal inhibitory concentration (IC50). This is a critical first step to identify sub-lethal concentrations for use in subsequent efficacy assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]

Materials:

  • HEK293T cells (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Cell Treatment: After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a "vehicle control" (medium with 0.1% DMSO) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[4] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2][3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

    • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the % Cell Viability against the log of the compound concentration to determine the IC50 value.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control0.985100.0%
0.10.97699.1%
10.95596.9%
100.81282.4%
250.65466.4%
500.49850.5%
750.32132.6%
1000.15515.7%
IC50 (µM) ~50

Protocol 2: In Vitro Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)

Objective: To evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Signaling Pathway Context: LPS, a component of gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that leads to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces large amounts of NO.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB NF-κB IkB->NFkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO

Caption: Simplified LPS-induced NF-κB signaling pathway.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM, FBS, Penicillin-Streptomycin

  • LPS (from E. coli)

  • Griess Reagent

  • Sodium nitrite (for standard curve)

  • 96-well plates

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells for 2 hours with non-toxic concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM, determined from Protocol 1).

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (a known iNOS inhibitor, e.g., L-NAME).

  • Nitrite Measurement: After 24 hours, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition:

    • % NO Inhibition = [1 - (Nitrite in Treated Group / Nitrite in Vehicle Control Group)] x 100

Data Presentation:

TreatmentConcentration (µM)Nitrite (µM)% NO Inhibition
Negative Control-1.2-
Vehicle Control (LPS)-45.80.0%
Compound142.18.1%
Compound533.926.0%
Compound1021.553.1%
Compound2512.373.1%
L-NAME (Positive Control)1008.781.0%

Protocol 3: In Vitro Neuroprotective Activity (Glutamate-Induced Excitotoxicity Assay)

Objective: To assess the ability of this compound to protect neuronal cells from glutamate-induced excitotoxicity, a key mechanism in various neurodegenerative diseases. This can be evaluated in cell lines like the mouse hippocampal HT22 or human neuroblastoma SH-SY5Y.[5][6]

Materials:

  • HT22 or SH-SY5Y cells

  • Appropriate culture medium (e.g., DMEM for HT22)

  • Glutamate

  • Resazurin solution (or MTT for an endpoint assay)

  • 96-well plates

Methodology:

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.

  • Glutamate Challenge: Induce excitotoxicity by adding glutamate to a final concentration of 5 mM. Include a negative control (cells only), a vehicle control (cells + DMSO + glutamate), and a positive control (a known neuroprotective agent, e.g., MK-801).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Viability Assessment: Measure cell viability using the Resazurin or MTT assay as described previously. Resazurin is a fluorescent indicator of metabolic activity and is often used for viability assays.[6]

  • Data Analysis: Calculate the percentage of neuroprotection:

    • % Neuroprotection = [(Viability of Treated Group - Viability of Vehicle Control) / (Viability of Negative Control - Viability of Vehicle Control)] x 100

Data Presentation:

TreatmentConcentration (µM)% Cell Viability% Neuroprotection
Negative Control-100.0%-
Vehicle Control (Glutamate)-42.5%0.0%
Compound151.3%15.3%
Compound565.8%40.5%
Compound1078.2%62.1%
Compound2585.6%75.0%
MK-801 (Positive Control)1092.4%86.8%

References

Application Notes and Protocols for 5-methoxy-2,2-dimethylindanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. Notably, compounds bearing this motif have been developed as inhibitors of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), all of which are significant targets in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][2] Furthermore, some indanone derivatives have shown potential in modulating amyloid-beta (Aβ) aggregation and exhibiting antioxidant and cytotoxic effects.[3][4]

Given the lack of specific biological data for 5-methoxy-2,2-dimethylindanone, a systematic approach to assay development is warranted. This document provides a series of detailed protocols for initial screening and characterization of this compound, focusing on the activities most commonly associated with the indanone chemical class. The proposed workflow begins with primary in vitro enzyme inhibition and antioxidant assays, followed by cell-based assays to assess cytotoxicity and potential neuroprotective effects.

Experimental Workflow

The following diagram outlines a recommended workflow for the initial characterization of this compound.

experimental_workflow start This compound (Test Compound) primary_screening Primary Screening (In Vitro Assays) start->primary_screening ache_assay AChE/BuChE Inhibition Assay primary_screening->ache_assay mao_assay MAO-A/MAO-B Inhibition Assay primary_screening->mao_assay antioxidant_assay Antioxidant Activity Assay (DPPH) primary_screening->antioxidant_assay data_analysis Data Analysis & Hit Prioritization (IC50/EC50 Determination) ache_assay->data_analysis mao_assay->data_analysis antioxidant_assay->data_analysis secondary_screening Secondary Screening (Cell-Based Assays) cytotoxicity_assay Cytotoxicity/Viability Assay (e.g., MTT or CellTiter-Glo) secondary_screening->cytotoxicity_assay abeta_assay Aβ Aggregation Inhibition Assay (Thioflavin T) secondary_screening->abeta_assay further_studies Mechanism of Action & Lead Optimization cytotoxicity_assay->further_studies abeta_assay->further_studies data_analysis->secondary_screening If active in primary screens

Initial screening workflow for this compound.

Hypothetical Signaling Pathway for Neuroprotection

The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by an indanone derivative with neuroprotective properties, such as through the inhibition of MAO-B, leading to reduced oxidative stress.

signaling_pathway indanone This compound maob MAO-B indanone->maob Inhibits neuroprotection Neuroprotection indanone->neuroprotection ros Reactive Oxygen Species (ROS) (Oxidative Stress) maob->ros Generates dopamine Dopamine dopamine->maob Metabolized by neuronal_damage Neuronal Damage ros->neuronal_damage

Hypothetical neuroprotective signaling pathway.

Experimental Protocols

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay

Principle: This colorimetric assay is based on the Ellman's method. The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this color change.

Materials:

  • Electric eel AChE and equine serum BuChE

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

  • Donepezil (positive control)

  • This compound (test compound) dissolved in DMSO

Procedure:

  • Prepare fresh solutions of ATCI (15 mM), BTCI (15 mM), and DTNB (10 mM) in phosphate buffer.

  • In a 96-well plate, add 20 µL of various concentrations of the test compound (e.g., 0.1 to 100 µM) or the positive control. For the negative control, add 20 µL of DMSO.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of AChE or BuChE solution to each well and incubate for 15 minutes at 25°C.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of the respective substrate solution (ATCI or BTCI).

  • Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculate the rate of reaction (V) for each concentration.

  • The percentage of inhibition is calculated as: % Inhibition = [(V_control - V_sample) / V_control] * 100.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

CompoundAChE IC50 (µM)BuChE IC50 (µM)
This compoundTBDTBD
Donepezil (Positive Control)~0.02~5.0
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

Principle: This assay utilizes a commercially available fluorometric kit (e.g., Abcam ab284511). The MAO enzyme acts on its substrate, producing hydrogen peroxide (H₂O₂). In the presence of a probe, H₂O₂ is converted into a fluorescent product. The fluorescence intensity is proportional to the MAO activity. An inhibitor will decrease the fluorescence signal.

Materials:

  • MAO-A/B Inhibitor Screening Kit (containing MAO-A/B enzymes, substrate, probe, and assay buffer)

  • 96-well black plate with a clear bottom

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

  • Pargyline (MAO-B inhibitor) or Clorgyline (MAO-A inhibitor) as positive controls

  • This compound (test compound) dissolved in DMSO

Procedure:

  • Follow the manufacturer's protocol for preparing the reagents.

  • Add 50 µL of the MAO-A or MAO-B enzyme solution to each well.

  • Add 10 µL of the test compound at various concentrations or the positive control to the respective wells. For the enzyme control, add 10 µL of assay buffer.

  • Incubate for 10 minutes at 37°C.

  • Prepare the reaction mix containing the substrate and probe as per the kit's instructions.

  • Add 40 µL of the reaction mix to each well to start the reaction.

  • Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C.

  • Calculate the reaction rate for each well.

  • Determine the percentage of inhibition and the IC50 value as described in the previous protocol.

Data Presentation:

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
This compoundTBDTBD
Clorgyline (Positive Control)~0.01>100
Pargyline (Positive Control)>100~0.5
Antioxidant Activity Assay (DPPH Radical Scavenging)

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep purple color with an absorbance maximum around 517 nm. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color changes to a pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (positive control)

  • This compound (test compound)

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of the test compound or positive control at various concentrations dissolved in methanol.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • The percentage of scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] * 100.

  • Determine the IC50 value.

Data Presentation:

CompoundDPPH Scavenging IC50 (µg/mL)
This compoundTBD
Ascorbic Acid (Positive Control)~5
Cell Viability / Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified by spectrophotometry. An increase in cell number results in an increase in the amount of formazan formed and a corresponding increase in absorbance.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well cell culture plate

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader (570 nm)

  • This compound (test compound)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24-48 hours. Include untreated cells as a control.

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Cell viability is calculated as: % Viability = (Abs_sample / Abs_control) * 100.

  • Determine the CC50 (50% cytotoxic concentration).

Data Presentation:

CompoundCC50 on SH-SY5Y cells (µM)
This compoundTBD
Doxorubicin (Positive Control)~1
Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet-rich structures of amyloid fibrils. This assay monitors the kinetics of Aβ peptide aggregation in the presence and absence of a potential inhibitor. A compound that inhibits aggregation will result in a lower fluorescence signal compared to the control.

Materials:

  • Aβ (1-42) peptide

  • Thioflavin T (ThT)

  • Glycine-NaOH buffer (pH 8.5)

  • 96-well black plate with a clear bottom

  • Fluorescence microplate reader (Ex/Em = ~450/485 nm)

  • Epigallocatechin gallate (EGCG) (positive control)

  • This compound (test compound)

Procedure:

  • Prepare a stock solution of Aβ (1-42) in a suitable solvent (e.g., HFIP) and then dilute it into the assay buffer to the desired final concentration (e.g., 10 µM).

  • In a 96-well plate, mix the Aβ solution with various concentrations of the test compound or positive control.

  • Add ThT to a final concentration of 5 µM.

  • Incubate the plate at 37°C with intermittent shaking.

  • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.

  • Plot the fluorescence intensity against time to obtain aggregation curves.

  • The percentage of inhibition is typically calculated at the plateau phase of the control curve.

Data Presentation:

CompoundAβ (1-42) Aggregation Inhibition at 24h (%) (at a fixed concentration, e.g., 25 µM)
This compoundTBD
EGCG (Positive Control)>80%

References

"handling and storage procedures for 5-methoxy-2,2-dimethylindanone"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS), comprehensive handling, or storage data for 5-methoxy-2,2-dimethylindanone has been found in the public domain. The following information is based on best practices for handling similar indanone derivatives and general laboratory chemicals. Researchers, scientists, and drug development professionals must conduct a thorough, substance-specific risk assessment before handling this compound and should consider obtaining a professional analytical assessment of its properties.

Introduction

This compound is a substituted indanone derivative. Due to the lack of specific safety and handling data, it is imperative to treat this compound with caution, assuming it may possess hazardous properties. These application notes provide a general framework for its safe handling, storage, and preliminary stability assessment.

Quantitative Data Summary

As no specific quantitative data for this compound is available, the following table summarizes general recommendations for handling and storage based on related indanone compounds.

ParameterRecommendationSource
Storage Temperature Store in a cool, dry place. Room temperature is generally acceptable.General laboratory best practices.
Storage Conditions Keep in a tightly closed container in a well-ventilated area. Protect from light and moisture.Based on indanone derivative SDSs.
Incompatible Materials Strong oxidizing agents.Based on indanone derivative SDSs.
Personal Protective Equipment (PPE) Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.Standard laboratory safety protocols.
Ventilation Handle in a well-ventilated area or a chemical fume hood.General laboratory best practices.

Experimental Protocols

The following are general protocols for the assessment of purity and stability. These should be adapted based on the specific experimental context.

3.1. Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a sample of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Volumetric flasks, pipettes, and vials

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound standard and dissolve it in the mobile phase in a 10 mL volumetric flask. Dilute to the mark to obtain a 1 mg/mL stock solution. Prepare a series of dilutions for a calibration curve if quantitative analysis is required.

  • Sample Preparation: Prepare a sample solution with a similar concentration to the standard.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (a preliminary scan may be needed to determine the optimal wavelength, likely in the range of 254-280 nm for an aromatic ketone).

    • Inject the standard and sample solutions.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

3.2. Protocol for Forced Degradation Study

This protocol is designed to identify potential degradation pathways and assess the stability of this compound under various stress conditions.

Stress Conditions:

  • Acidic: 0.1 M HCl at 60 °C for 24 hours.

  • Basic: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: Solid sample at 80 °C for 48 hours.

  • Photolytic: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • For each stress condition, mix the stock solution with the respective stress agent in a vial. For thermal stress, use the solid compound.

  • Store a control sample (stock solution in solvent) under ambient conditions.

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples, including the control, by HPLC (as described in Protocol 3.1) to assess the percentage of degradation and identify any major degradation products.

Visualizations

Diagram 1: General Handling and Storage Workflow

G Figure 1: General Handling and Storage Workflow A Receive Compound B Log and Assign Storage Location A->B C Store in a Cool, Dry, Well-Ventilated Area B->C D Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C->D For Use E Handle in a Fume Hood D->E F Weigh and Prepare for Experiment E->F G Return to Storage F->G Unused Compound H Dispose of Waste According to Regulations F->H Empty Container/Waste G->C

Figure 1: General Handling and Storage Workflow

Diagram 2: Emergency Response for Spills and Exposure

G Figure 2: Emergency Response Protocol cluster_0 Spill cluster_1 Exposure Spill Spill Occurs Evacuate Evacuate Area (if necessary) Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Absorb Absorb with Inert Material Ventilate->Absorb Collect Collect and Place in Sealed Container for Disposal Absorb->Collect Clean Clean Spill Area Collect->Clean Exposure Personal Exposure Skin Skin Contact: Wash with Soap and Water Exposure->Skin Eye Eye Contact: Rinse with Water for 15 min Exposure->Eye Inhalation Inhalation: Move to Fresh Air Exposure->Inhalation SeekMedical Seek Medical Attention Skin->SeekMedical Eye->SeekMedical Inhalation->SeekMedical

Figure 2: Emergency Response Protocol

The Synthetic Utility of Substituted Indanones: A Focus on 5-Methoxy-1-indanone and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

The indanone scaffold is a valuable building block in organic synthesis due to its rigid bicyclic structure and the presence of a reactive ketone functional group. The methoxy substituent on the aromatic ring, as seen in 5-methoxy-1-indanone, can influence the electronic properties of the molecule and provide a handle for further functionalization.

Application Notes:

5-Methoxy-1-indanone and similar structures serve as key starting materials in the synthesis of a variety of biologically active compounds. Their utility stems from the ability to undergo a range of chemical transformations at the carbonyl group, the alpha-carbon, and the aromatic ring. These transformations can lead to the construction of diverse molecular frameworks for drug discovery programs. For instance, indanone derivatives are found in molecules with potential applications in oncology and as kinase inhibitors.

Key Synthetic Transformations:

The chemical versatility of 5-methoxy-1-indanone allows for a variety of synthetic manipulations, including:

  • Reactions at the Carbonyl Group: The ketone can undergo nucleophilic addition, reduction to the corresponding alcohol, and conversion to other functional groups, providing a gateway to a wide array of derivatives.

  • Alpha-Functionalization: The carbon atom adjacent to the carbonyl group can be deprotonated to form an enolate, which can then react with various electrophiles to introduce new substituents.

  • Aromatic Ring Modifications: The methoxy group can be cleaved to a phenol, and the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can modulate the biological activity of the final product.

A common synthetic route to produce indanone structures involves intramolecular Friedel-Crafts acylation.[1]

Experimental Protocols:

While a specific protocol for the synthesis or use of 5-methoxy-2,2-dimethylindanone could not be found, a general procedure for a related transformation, the synthesis of 2,6-dimethyl-1-indanone, illustrates the principles of Friedel-Crafts chemistry often employed in the synthesis of indanones.[2]

Synthesis of 2,6-dimethyl-1-indanone via Friedel-Crafts Acylation and Alkylation: [2]

This synthesis involves a two-step process starting from m-methyl benzoyl chloride and propylene.

Workflow for the Synthesis of 2,6-dimethyl-1-indanone:

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Friedel-Crafts Alkylation A m-methyl benzoyl chloride D Acylation Product A->D B Propylene B->D C Aluminum trichloride (catalyst) C->D E Acylation Product F Intramolecular Alkylation E->F G 2,6-dimethyl-1-indanone F->G

Caption: A simplified workflow for the two-step synthesis of 2,6-dimethyl-1-indanone.

Quantitative Data for 2,6-dimethyl-1-indanone Synthesis: [2]

Reactant 1Reactant 2CatalystSolventReaction TimeYieldPurity
m-methylbenzoyl chloride (15.6g)Propylene (5.05g)Aluminum trichloride (14.14g)1,2-dichloroethane (46.8g)6 h81%98.1%
m-methylbenzoyl chloride (15.6g)Propylene (5.05g)Aluminum trichloride (14.41g)1,2-dichloroethane (62.4g)6 h--

Note: The second entry in the table from the source material did not specify the yield or purity.

Conclusion:

While direct experimental data and protocols for this compound are not currently prevalent in accessible literature, the established synthetic pathways and reactivity of analogous compounds like 5-methoxy-1-indanone and other substituted indanones provide a robust framework for its potential use as a synthetic intermediate. Researchers can anticipate that this compound would undergo similar transformations, making it a potentially valuable tool in the synthesis of novel chemical entities for drug discovery and development. Further research into the synthesis and reactivity of this compound is warranted to fully explore its synthetic potential.

References

Troubleshooting & Optimization

"troubleshooting low yield in 5-methoxy-2,2-dimethylindanone synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-methoxy-2,2-dimethylindanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic procedure.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yield is a common issue in organic synthesis. This guide provides a systematic approach to identifying and resolving potential problems in the intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl)-3-methylbutanoic acid to produce this compound.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low product yield.

G cluster_start Start cluster_precursor Precursor Issues cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_analysis Analysis & Side Reactions start Low Yield Observed precursor_purity Verify Precursor Purity (3-(4-methoxyphenyl)-3-methylbutanoic acid) start->precursor_purity precursor_synthesis Review Precursor Synthesis Protocol precursor_purity->precursor_synthesis Impure catalyst Evaluate Catalyst Activity (e.g., PPA) precursor_purity->catalyst Pure temperature Check Reaction Temperature catalyst->temperature Active catalyst_prep catalyst_prep catalyst->catalyst_prep Prepare Fresh Catalyst time Verify Reaction Time temperature->time solvent Assess Solvent Purity and Anhydrous Conditions time->solvent hydrolysis Ensure Complete Hydrolysis of PPA solvent->hydrolysis Optimized extraction Optimize Extraction Procedure hydrolysis->extraction purification Refine Purification Method (e.g., Chromatography, Recrystallization) extraction->purification side_reactions Analyze for Side Products (e.g., by NMR, GC-MS) purification->side_reactions Low Yield Persists regioisomer Check for Regioisomer Formation side_reactions->regioisomer incomplete_cyclization Verify Complete Cyclization regioisomer->incomplete_cyclization

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

While specific yields can vary based on the scale and precise reaction conditions, intramolecular Friedel-Crafts cyclizations of similar 3-arylpropanoic acids using polyphosphoric acid (PPA) have been reported with yields ranging from moderate to high. For instance, the cyclization of related acids can yield ketones in the range of 60-85%[1][2]. A yield significantly below this range may indicate an issue with the reaction.

PrecursorCatalystReported Yield (%)Reference
3-(p-tolyl)propanoic acidPPA~75General
3-(4-methoxyphenyl)propanoic acidPPA>90[3]
A substituted phenylpropanoic acidPPA63[2]
Q2: My starting material, 3-(4-methoxyphenyl)-3-methylbutanoic acid, appears impure. How can I purify it?

Impure starting material is a common cause of low yields. The precursor acid can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes. Characterization of the purified acid by ¹H NMR, ¹³C NMR, and melting point analysis is recommended to confirm its purity before proceeding with the cyclization reaction.

Q3: The reaction with polyphosphoric acid (PPA) is sluggish or incomplete. What could be the cause?

Several factors can affect the efficiency of the PPA-catalyzed cyclization:

  • PPA Quality: Polyphosphoric acid is highly hygroscopic and its catalytic activity diminishes upon absorption of water. Use freshly opened or properly stored PPA. The addition of phosphorus pentoxide (P₂O₅) to older PPA can regenerate its dehydrating power.

  • Temperature: The reaction typically requires elevated temperatures to proceed at a reasonable rate. A temperature range of 60-100 °C is often employed for PPA-catalyzed cyclizations[1]. Ensure the reaction mixture is heated uniformly and the temperature is monitored.

  • Stirring: PPA is highly viscous, and efficient stirring is crucial to ensure proper mixing of the reactant and catalyst. Mechanical stirring is recommended, especially for larger scale reactions.

Q4: I am observing the formation of unexpected side products. What are the likely side reactions?

The primary side reactions in this synthesis can include:

  • Incomplete Cyclization: The starting material may remain unreacted if the reaction conditions (time, temperature, catalyst activity) are not optimal.

  • Formation of Regioisomers: While the methoxy group strongly directs the electrophilic substitution to the ortho position, a small amount of the alternative regioisomer (7-methoxy-2,2-dimethylindanone) could potentially form. This is less likely due to steric hindrance from the gem-dimethyl group.

  • Polymerization/Decomposition: At excessively high temperatures or with prolonged reaction times, the starting material or product may decompose or polymerize, leading to a complex mixture of byproducts.

Analysis of the crude reaction mixture by techniques such as GC-MS or LC-MS can help identify these side products and guide further optimization.

Experimental Protocols

Synthesis of 3-(4-methoxyphenyl)-3-methylbutanoic acid (Precursor)

A representative procedure for the synthesis of the precursor acid is as follows:

  • To a solution of 4-methoxyphenylacetic acid in an appropriate solvent, add a suitable base (e.g., sodium hydride) to form the corresponding enolate.

  • Treat the enolate with two equivalents of methyl iodide to achieve dimethylation at the alpha-carbon.

  • Quench the reaction with water and acidify to precipitate the crude 3-(4-methoxyphenyl)-3-methylbutanoic acid.

  • Purify the crude product by recrystallization.

Synthesis of this compound (Intramolecular Friedel-Crafts Acylation)

A general protocol for the cyclization is provided below. Note that optimization of temperature and reaction time may be necessary.

  • In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3-(4-methoxyphenyl)-3-methylbutanoic acid.

  • Add polyphosphoric acid (PPA) in a weight ratio of approximately 10:1 (PPA:acid).

  • Heat the mixture with vigorous stirring to 80-90 °C for 2-4 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Reaction Pathway and Side Reactions

The synthesis of this compound proceeds through an intramolecular Friedel-Crafts acylation. The diagram below illustrates the main reaction pathway and potential side reactions.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Precursor 3-(4-methoxyphenyl)-3-methylbutanoic acid Acylium Acylium Ion Intermediate Precursor->Acylium PPA, Δ Decomposition Decomposition/Polymerization Precursor->Decomposition High Temp. Product This compound Acylium->Product Intramolecular Electrophilic Aromatic Substitution Incomplete Incomplete Cyclization (Unreacted Precursor) Acylium->Incomplete Insufficient Activation Regioisomer Regioisomer Formation (7-methoxy-2,2-dimethylindanone) Acylium->Regioisomer Alternative Cyclization Product->Decomposition High Temp.

Caption: Reaction pathway and potential side reactions.

References

"optimizing reaction conditions for 5-methoxy-2,2-dimethylindanone synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-methoxy-2,2-dimethylindanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflow.

Experimental Workflow Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 3-(4-methoxyphenyl)-3-methylbutanoic acid. The second step is the intramolecular Friedel-Crafts cyclization of this precursor to yield the final product.

SynthesisWorkflow Start Starting Materials: 4-Methoxyphenylacetonitrile Acetone Step1 Step 1: Synthesis of 3-(4-methoxyphenyl)-3-methylbutanoic acid Start->Step1 Precursor 3-(4-methoxyphenyl)-3-methylbutanoic acid Step1->Precursor Step2 Step 2: Intramolecular Friedel-Crafts Cyclization Precursor->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 3-(4-methoxyphenyl)-3-methylbutanoic acid

This precursor can be synthesized from 4-methoxyphenylacetonitrile and acetone.

Experimental Protocol

A detailed experimental protocol for the synthesis of 3-(4-methoxyphenyl)-3-methylbutanoic acid is outlined below.

Reagent Molar Equivalent Notes
4-Methoxyphenylacetonitrile1.0Starting material.
Acetone2.0 - 3.0Acts as both reactant and solvent.
Sodium amide (NaNH₂)2.5Strong base for deprotonation.
Liquid Ammonia-Solvent for the reaction.
Hydrochloric Acid (HCl)-For workup and acidification.

Procedure:

  • In a flame-dried, three-necked flask equipped with a dry ice condenser and a mechanical stirrer, add liquid ammonia.

  • Slowly add sodium amide in portions to the liquid ammonia with stirring.

  • To this suspension, add a solution of 4-methoxyphenylacetonitrile in anhydrous acetone dropwise at -78°C.

  • After the addition is complete, allow the reaction mixture to stir at -78°C for 2-3 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the ammonia to evaporate, and then add water to dissolve the salts.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(4-methoxyphenyl)-3-methylbutanoic acid.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes.

Troubleshooting and FAQs
Question/Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of the carboxylic acid. 1. Incomplete deprotonation of 4-methoxyphenylacetonitrile.2. Reaction temperature too high.3. Insufficient reaction time.1. Ensure the sodium amide is fresh and properly handled to avoid moisture contamination. Use a sufficient excess of the base.2. Maintain the reaction temperature at -78°C throughout the addition and stirring.3. Increase the reaction time to 4-5 hours to ensure completion.
Formation of a significant amount of side products. 1. Self-condensation of acetone.2. Polymerization of the starting material.1. Add the 4-methoxyphenylacetonitrile solution slowly to the base and acetone mixture to minimize acetone self-condensation.2. Maintain a low reaction temperature and ensure efficient stirring.
Difficulty in isolating the product during workup. Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite.

Step 2: Intramolecular Friedel-Crafts Cyclization

The cyclization of 3-(4-methoxyphenyl)-3-methylbutanoic acid is the key step to forming the indanone ring system. This is typically achieved using a strong acid catalyst such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA).

Experimental Protocols

Method A: Using Polyphosphoric Acid (PPA)

Reagent Quantity Notes
3-(4-methoxyphenyl)-3-methylbutanoic acid1.0 gStarting material.
Polyphosphoric Acid (PPA)10 - 15 gCatalyst and solvent.

Procedure:

  • In a round-bottom flask, heat polyphosphoric acid to 80-90°C with mechanical stirring.

  • Slowly add 3-(4-methoxyphenyl)-3-methylbutanoic acid in small portions to the hot PPA.

  • After the addition is complete, continue stirring the mixture at 80-90°C for 1-2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then pour it onto crushed ice with vigorous stirring.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water.

Method B: Using Methanesulfonic Acid (MSA)

Reagent Quantity Notes
3-(4-methoxyphenyl)-3-methylbutanoic acid1.0 gStarting material.
Methanesulfonic Acid (MSA)10 mLCatalyst and solvent.

Procedure:

  • In a round-bottom flask, dissolve 3-(4-methoxyphenyl)-3-methylbutanoic acid in methanesulfonic acid at room temperature with stirring.

  • Heat the reaction mixture to 60-70°C and stir for 30-60 minutes. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it into a beaker containing ice water.

  • Extract the aqueous mixture with dichloromethane (3 x 25 mL).

  • Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and finally with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.[1]

  • Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Troubleshooting and FAQs
Question/Issue Possible Cause(s) Recommended Solution(s)
Low yield of this compound. 1. Incomplete reaction.2. Decomposition of the product under harsh acidic conditions.3. Inefficient extraction from the aqueous workup.1. Increase the reaction time or slightly increase the temperature (monitor carefully to avoid decomposition).2. Use a milder catalyst like methanesulfonic acid or perform the reaction at a lower temperature for a longer duration.3. Ensure thorough extraction by performing multiple extractions with a suitable organic solvent.
Formation of a dark-colored reaction mixture or charring. Reaction temperature is too high, leading to decomposition and polymerization.Carefully control the reaction temperature. For PPA, do not exceed 100°C. For MSA, maintain the temperature below 80°C.
The product is contaminated with the starting carboxylic acid. Incomplete cyclization.Increase the reaction time or the amount of the acid catalyst. Ensure the starting material is completely dissolved in the acid before heating.
Difficulty in removing the viscous PPA during workup. PPA is highly viscous and can be difficult to handle.Pour the hot reaction mixture slowly into a large volume of vigorously stirred ice water. This will help to break down the PPA and facilitate extraction.

Logical Flow for Troubleshooting Low Yield

TroubleshootingFlow Start Low Yield of This compound CheckCompletion Is the reaction complete? (Check TLC) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No CheckDecomposition Is there evidence of decomposition (charring)? CheckCompletion->CheckDecomposition Yes IncreaseTimeTemp Increase reaction time or slightly increase temperature Incomplete->IncreaseTimeTemp End Yield Optimized IncreaseTimeTemp->End Decomposition Decomposition Occurring CheckDecomposition->Decomposition Yes CheckWorkup Was the workup and extraction efficient? CheckDecomposition->CheckWorkup No LowerTemp Lower reaction temperature or use a milder catalyst (MSA) Decomposition->LowerTemp LowerTemp->End InefficientWorkup Inefficient Workup CheckWorkup->InefficientWorkup No CheckWorkup->End Yes OptimizeWorkup Perform multiple extractions and ensure proper phase separation InefficientWorkup->OptimizeWorkup OptimizeWorkup->End

Caption: Troubleshooting flowchart for low yield in the cyclization step.

This technical support center provides a foundational guide to the synthesis of this compound. For further details and specific applications, consulting the primary literature is recommended.

References

Technical Support Center: 5-Methoxy-2,2-dimethylindanone Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-methoxy-2,2-dimethylindanone. The information provided is based on general principles of organic chemistry and purification of analogous indanone structures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities may arise from the starting materials or by-products of the synthetic route, which often involves a Friedel-Crafts reaction. These can include:

  • Unreacted starting materials: Such as 3-methoxy-tert-butylbenzene and isobutyryl chloride (or related reagents).

  • Positional isomers: Formed if the cyclization step is not completely regioselective.

  • Over-alkylation or acylation products: Depending on the reaction conditions.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of non-volatile impurities. A reversed-phase C18 column is often a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structural isomers or major impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (e.g., carbonyl, ether).

Q3: What is the expected appearance of pure this compound?

A3: While specific data for this compound is not widely published, analogous indanones are typically crystalline solids at room temperature. The color can range from white to off-white or pale yellow.

Troubleshooting Guide

Issue 1: The purified product is an oil instead of a solid.

Q: My final product is an oil, but I expect a solid. What could be the cause and how can I induce crystallization?

A: An oily product often indicates the presence of impurities that are depressing the melting point or inhibiting crystallization.

  • Possible Causes:

    • Residual solvent.

    • Presence of unreacted starting materials or low-melting by-products.

    • The product itself may have a low melting point close to room temperature.

  • Troubleshooting Steps:

    • Remove Residual Solvent: Dry the product under high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable.

    • Trituration: Add a small amount of a non-polar solvent in which the desired product is sparingly soluble (e.g., hexanes, pentane). The impurities may dissolve, leaving the purified product to solidify. Sonication can aid this process.

    • Recrystallization: Attempt recrystallization from a suitable solvent system. Start with a solvent in which the compound is soluble when hot and insoluble when cold (e.g., ethanol/water, ethyl acetate/hexanes).

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface to create nucleation sites for crystal growth.

    • Seeding: If a small amount of solid product is available, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

Issue 2: Persistent impurities are observed in NMR/GC-MS after initial purification.

Q: I have performed a column chromatography, but I still see a significant peak from a starting material in my analytical data. How can I improve the separation?

A: Persistent impurities suggest that the chosen purification method is not providing adequate resolution.

  • Possible Causes:

    • The polarity of the impurity is very close to that of the product.

    • The column was overloaded.

    • An inappropriate solvent system was used for chromatography.

  • Troubleshooting Steps:

    • Optimize Column Chromatography:

      • Solvent System: Use a less polar eluent system to increase the separation between your product and a more polar impurity, or a more polar system for a less polar impurity. Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal conditions.

      • Gradient Elution: Employ a shallow gradient of the more polar solvent to improve separation.

      • Column Size and Packing: Use a longer column or a smaller particle size silica gel for better resolution. Ensure the column is packed properly to avoid channeling.

    • Recrystallization: This technique is excellent for removing impurities with different solubility profiles. Multiple recrystallizations may be necessary.

    • Chemical Treatment: If the impurity has a reactive functional group that the product lacks, a chemical wash during the work-up could remove it. For example, an acidic impurity can be removed with a basic wash.

Issue 3: Low yield after purification.

Q: My final yield of pure this compound is very low. Where could I be losing my product?

A: Low recovery can occur at various stages of the purification process.

  • Possible Causes:

    • Product loss during extractions if the partitioning is not optimal.

    • Using a recrystallization solvent in which the product is too soluble at low temperatures.

    • Adsorption of the product onto the silica gel during column chromatography.

    • Decomposition of the product on silica gel.

  • Troubleshooting Steps:

    • Review Extraction Protocol: Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. Perform multiple extractions with smaller volumes of solvent.

    • Optimize Recrystallization: Test different solvent systems to find one that provides good recovery. Cool the solution slowly and for a sufficient amount of time to maximize crystal formation. Minimize the amount of hot solvent used to dissolve the crude product.

    • Column Chromatography Adjustments:

      • If the product is sticking to the column, consider deactivating the silica gel with a small amount of triethylamine in the eluent, especially if the compound is basic.

      • Use a less polar solvent system if possible to speed up elution.

Data Presentation

The following table presents hypothetical but realistic quantitative data for the purification of this compound, illustrating the expected increase in purity with each step.

Purification StagePurity (by HPLC Area %)Yield (%)Appearance
Crude Product85%100%Brown Oil
After Column Chromatography95%75%Yellow Solid
After Recrystallization>99%60%White Crystalline Solid

Experimental Protocols

Protocol 1: Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexanes:Ethyl Acetate).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin eluting with the chosen solvent system, starting with a low polarity.

    • Gradually increase the polarity of the eluent if a gradient is being used.

    • Collect fractions in test tubes or other suitable containers.

  • Analysis:

    • Monitor the elution of the product by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol provides a general method for the recrystallization of this compound.

  • Solvent Selection:

    • Choose a solvent or solvent pair in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common choices include ethanol, isopropanol, ethyl acetate, or mixtures with anti-solvents like water or hexanes.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser).

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove all traces of solvent.

Visualizations

Purification_Workflow Crude Crude Product (Oil or Impure Solid) Column Column Chromatography (Silica Gel) Crude->Column Purity_Check1 Purity Assessment (TLC, GC-MS) Column->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization Purity < 99% Pure_Product Pure this compound (>99% Purity) Purity_Check1->Pure_Product Purity > 99% Purity_Check2 Final Purity Assessment (HPLC, NMR) Recrystallization->Purity_Check2 Purity_Check2->Pure_Product

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Tree Start Problem with Purification OilyProduct Product is an Oil? Start->OilyProduct ImpureProduct Product is Impure? Start->ImpureProduct LowYield Yield is Low? Start->LowYield Oily_Solvent Action: Dry under high vacuum OilyProduct->Oily_Solvent Yes Impure_Column Action: Optimize column chromatography (solvent, gradient) ImpureProduct->Impure_Column Yes LowYield_Extraction Action: Review extraction protocol LowYield->LowYield_Extraction Yes Oily_Triturate Action: Triturate with non-polar solvent Oily_Solvent->Oily_Triturate Oily_Recrystallize Action: Attempt recrystallization Oily_Triturate->Oily_Recrystallize Impure_Recrystallize Action: Recrystallize from a different solvent Impure_Column->Impure_Recrystallize LowYield_Recrystallize Action: Optimize recrystallization solvent LowYield_Extraction->LowYield_Recrystallize LowYield_Column Action: Check for product adsorption on column LowYield_Recrystallize->LowYield_Column

Caption: A decision tree for troubleshooting common purification challenges.

"identifying byproducts in 5-methoxy-2,2-dimethylindanone reactions"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methoxy-2,2-dimethylindanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis and purification, with a focus on identifying and mitigating byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic route involves the methylation of 5-methoxy-1-indanone. This is typically a two-step process where 5-methoxy-1-indanone is first monomethylated at the C2 position, followed by a second methylation to yield the desired 2,2-dimethylated product. The reaction generally proceeds via the formation of an enolate intermediate.

Q2: What are the most common byproducts in this reaction?

The primary byproducts arise from incomplete methylation, over-methylation, and competing O-alkylation. The most common impurities are:

  • 5-methoxy-2-methylindanone: Resulting from incomplete second methylation.

  • O-methylated product (1-methoxy-5-methoxy-2,2-dimethyl-1H-indene): Formed by the competing O-alkylation of the enolate intermediate.

  • Unreacted 5-methoxy-1-indanone: Starting material carryover.

Q3: How can I minimize the formation of these byproducts?

Careful control of reaction conditions is crucial. Key parameters to optimize include:

  • Choice of Base: Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are preferred to ensure complete enolate formation.

  • Stoichiometry of Reagents: Using a slight excess of the methylating agent (e.g., methyl iodide) can drive the reaction to completion, but a large excess can lead to other side reactions.

  • Temperature Control: Lower temperatures generally favor C-alkylation over O-alkylation.

  • Solvent: Aprotic polar solvents like THF or DMF are commonly used. The choice of solvent can influence the reactivity of the enolate.

Q4: What analytical techniques are best for identifying the product and byproducts?

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying the volatile components of the reaction mixture, including the desired product and major byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation of the final product and for identifying impurities. Characteristic shifts can distinguish between C-methylated and O-methylated byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring reaction progress and for purification of the final product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Suboptimal base or solvent. - Poor quality of starting materials.- Monitor the reaction by TLC or GC to ensure completion. - Experiment with different bases (e.g., NaH, LDA) and solvents (e.g., THF, DMF). - Ensure starting materials are pure and dry.
High percentage of 5-methoxy-2-methylindanone (mono-methylated byproduct) - Insufficient methylating agent. - Short reaction time for the second methylation.- Use a slight excess of methyl iodide for the second methylation step. - Increase the reaction time after the addition of the second equivalent of methyl iodide.
Presence of a significant amount of the O-methylated byproduct - Reaction temperature is too high. - Use of a less sterically hindered base.- Maintain a low reaction temperature (e.g., 0 °C to room temperature). - Consider using a bulkier base to favor C-alkylation.
Difficult purification of the final product - Similar polarities of the product and byproducts.- Utilize column chromatography with a carefully selected solvent system. - Consider derivatization of the impurities to alter their polarity for easier separation.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a generalized procedure and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 5-methoxy-1-indanone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-methoxy-1-indanone (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (2.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

TroubleshootingWorkflow Start Reaction Complete Analysis Analyze Crude Product (GC-MS, NMR) Start->Analysis IdentifyByproducts Identify Major Byproducts Analysis->IdentifyByproducts MonoMethylated High Mono-methylated Byproduct? IdentifyByproducts->MonoMethylated OMethylated High O-methylated Byproduct? IdentifyByproducts->OMethylated LowYield Low Overall Yield? IdentifyByproducts->LowYield MonoMethylated->OMethylated No OptimizeMethylation Optimize Methylation: - Increase MeI stoichiometry - Increase reaction time MonoMethylated->OptimizeMethylation Yes OMethylated->LowYield No OptimizeTempBase Optimize Conditions: - Lower reaction temperature - Use bulkier base OMethylated->OptimizeTempBase Yes OptimizeReaction Optimize Reaction: - Check reagent quality - Vary solvent/base LowYield->OptimizeReaction Yes Purification Purify Product LowYield->Purification No OptimizeMethylation->Purification OptimizeTempBase->Purification OptimizeReaction->Purification

Caption: Troubleshooting workflow for identifying and mitigating byproducts.

Potential Signaling Pathways for Indanone Derivatives

Indanone derivatives have been investigated for their potential activity as neuroprotective agents. While the specific signaling pathway for this compound is not extensively studied, related compounds have shown interactions with pathways relevant to neurodegenerative diseases.[1][2][3][4][5]

SignalingPathways Indanone Indanone Derivative AChE Acetylcholinesterase (AChE) Inhibition Indanone->AChE MAO Monoamine Oxidase (MAO) Inhibition Indanone->MAO Acetylcholine Increased Acetylcholine Levels AChE->Acetylcholine Dopamine Increased Dopamine/ Serotonin Levels MAO->Dopamine Neuroprotection Neuroprotective Effects Acetylcholine->Neuroprotection Dopamine->Neuroprotection

Caption: Potential neuroprotective signaling pathways of indanone derivatives.

References

"improving the stability of 5-methoxy-2,2-dimethylindanone in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on improving the stability of 5-methoxy-2,2-dimethylindanone in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific experimental data for this compound is limited in publicly available literature, the following troubleshooting guides and FAQs are based on established principles of organic chemistry and experience with structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound may be susceptible to degradation in highly acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation rates.

  • Light: Exposure to UV or even ambient light may induce photolytic degradation.

  • Oxidizing agents: The presence of peroxides or other oxidizing species can lead to oxidative degradation.

  • Solvent: The choice of solvent can impact stability, with protic solvents potentially participating in degradation reactions.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its structure, potential degradation pathways include:

  • Hydrolysis: While the core indanone structure is relatively stable to hydrolysis, extreme pH and temperature could potentially lead to ring-opening or other hydrolytic reactions.

  • Oxidation: The methoxy group on the aromatic ring and the benzylic position of the indanone structure could be susceptible to oxidation.[1]

  • Photodegradation: Aromatic ketones are known to be photoreactive and can undergo various photochemical reactions upon exposure to light.

Q3: Are there any known incompatibilities with common excipients or reagents?

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during experiments with this compound.

Issue 1: Rapid loss of compound purity in solution during storage.

Possible Cause Troubleshooting Steps
Photodegradation 1. Store solutions in amber vials or protect them from light with aluminum foil. 2. Minimize exposure to ambient light during experimental manipulations.
Thermal Degradation 1. Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8 °C or -20 °C). 2. Avoid prolonged exposure to elevated temperatures during experiments.
Oxidation 1. Use freshly prepared, de-gassed solvents. 2. Consider adding an antioxidant (e.g., BHT) if compatible with the experimental system.
Inappropriate pH 1. Buffer the solution to a pH where the compound is most stable (typically near neutral pH for similar compounds). 2. Avoid highly acidic or basic conditions unless required for the experiment.

Issue 2: Appearance of unexpected peaks in HPLC analysis after sample preparation.

Possible Cause Troubleshooting Steps
Degradation during sample preparation 1. Minimize the time between sample preparation and analysis. 2. Keep samples cool during the preparation process. 3. Evaluate the stability of the compound in the chosen sample diluent.
Interaction with mobile phase 1. Assess the stability of the compound in the mobile phase over the typical run time of the analysis. 2. If degradation is observed, consider adjusting the mobile phase composition or pH.
Contamination 1. Ensure all glassware and equipment are scrupulously clean. 2. Run a blank injection of the sample diluent to check for contaminants.

Data Presentation

The following tables present hypothetical data based on typical degradation profiles of similar aromatic ketones to illustrate potential stability characteristics of this compound. This data is for illustrative purposes only and should be confirmed by experimental studies.

Table 1: Hypothetical pH-Rate Profile for the Degradation of this compound at 40°C.

pHApparent First-Order Rate Constant (kobs) (day-1)
2.00.085
4.00.012
6.00.005
8.00.015
10.00.092

Table 2: Hypothetical Degradation of this compound under Various Stress Conditions.

Stress ConditionDuration% DegradationMajor Degradation Products
0.1 M HCl, 60°C24 hours15%Product A
0.1 M NaOH, 60°C24 hours25%Product B, Product C
3% H2O2, RT24 hours10%Product D
Heat, 60°C (in solution)7 days5%Minor degradation
Photostability (ICH Q1B)-20%Product E, Product F

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H2O2. Keep at room temperature, protected from light.

  • Thermal Degradation: Dilute 1 mL of the stock solution with 9 mL of the solvent. Incubate at 60°C, protected from light.

  • Photolytic Degradation: Expose a solution of the compound in a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

1. Initial Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a suitable gradient (e.g., 30% B to 90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan of the compound).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

2. Method Optimization:

  • Analyze the stressed samples from the forced degradation study.

  • Adjust the gradient, mobile phase composition, and other chromatographic parameters to achieve adequate resolution between the parent compound and all degradation products.

3. Method Validation:

  • Validate the optimized method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway cluster_stress Stress Conditions cluster_compound cluster_products Potential Degradation Products Acid Acidic Hydrolysis Compound This compound Base Basic Hydrolysis Oxidation Oxidation (e.g., H2O2) Light Photolysis (UV/Vis) Product_A Hydrolysis Product(s) A Compound->Product_A Acidic Conditions Product_B Hydrolysis Product(s) B Compound->Product_B Basic Conditions Product_C Oxidation Product(s) Compound->Product_C Oxidizing Agent Product_D Photolytic Product(s) Compound->Product_D Light Exposure

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: Stability Issue Observed prep_solutions Prepare fresh stock and working solutions start->prep_solutions stress_studies Conduct forced degradation studies (pH, temp, light, oxidant) prep_solutions->stress_studies hplc_dev Develop stability-indicating HPLC method stress_studies->hplc_dev hplc_val Validate HPLC method (ICH) hplc_dev->hplc_val analyze_samples Analyze stressed samples hplc_val->analyze_samples identify_degradants Identify major degradation products (e.g., LC-MS) analyze_samples->identify_degradants optimize_conditions Optimize storage/handling conditions (e.g., buffer, temp, light protection) identify_degradants->optimize_conditions end End: Improved Stability Protocol optimize_conditions->end

Caption: Workflow for investigating and improving compound stability.

troubleshooting_logic start Unexpected peak in HPLC check_blank Inject blank solvent start->check_blank peak_present Peak present in blank? check_blank->peak_present solvent_issue Solvent contamination or mobile phase bleed peak_present->solvent_issue Yes check_unstressed Inject freshly prepared, unstressed sample peak_present->check_unstressed No peak_in_fresh Peak present in fresh sample? check_unstressed->peak_in_fresh impurity_issue Impurity in starting material peak_in_fresh->impurity_issue Yes degradation_issue Degradation during sample prep or analysis peak_in_fresh->degradation_issue No

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Technical Support Center: Overcoming Solubility Challenges with 5-methoxy-2,2-dimethylindanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-methoxy-2,2-dimethylindanone.

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound in Aqueous Buffers

Symptoms:

  • Visible particulate matter or cloudiness after adding the compound to an aqueous buffer.

  • Inconsistent results in biological assays.

  • Low recovery of the compound during sample preparation.

Possible Causes:

  • High crystallinity and low aqueous solubility of the compound.

  • Incorrect pH of the buffer for this specific molecule.

  • Insufficient mixing or sonication.

Troubleshooting Steps:

  • Particle Size Reduction: The dissolution rate of a compound is often related to its particle size.[1] Reducing the particle size increases the surface area available for solvent interaction.

    • Action: Consider micronization of the solid compound before dissolution.

    • Protocol: See Experimental Protocol 1: Micronization.

  • Co-solvency: The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[1][2][3]

    • Action: Prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the aqueous buffer.

    • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, polyethylene glycol (PEG).

    • Protocol: See Experimental Protocol 2: Co-solvency Method.

  • pH Adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the solution.

    • Action: Although this compound is not strongly ionizable, minor pH adjustments can sometimes influence solubility. Experiment with a pH range (e.g., 5.0 to 8.0) to determine the optimal condition.

Issue 2: Precipitation of the Compound Upon Dilution of a Stock Solution

Symptoms:

  • A clear stock solution in an organic solvent turns cloudy or forms a precipitate when diluted into an aqueous medium.

  • Loss of compound and inaccurate final concentration.

Possible Causes:

  • The final concentration in the aqueous medium exceeds the compound's solubility limit, even with a co-solvent.

  • The percentage of the organic co-solvent in the final solution is too low to maintain solubility.

Troubleshooting Steps:

  • Optimize Co-solvent Percentage:

    • Action: Increase the percentage of the co-solvent in the final aqueous solution. However, be mindful of the tolerance of your experimental system (e.g., cells, enzymes) to the organic solvent.

    • Recommendation: Keep the final DMSO concentration below 0.5% for most cell-based assays.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4]

    • Action: Incorporate a biocompatible surfactant into your aqueous buffer before adding the compound's stock solution.

    • Examples: Tween® 80, Polysorbate 80.

    • Protocol: See Experimental Protocol 3: Micellar Solubilization.

  • Solid Dispersion: For solid dosage form development, creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution and solubility.[5]

    • Action: Prepare a solid dispersion of this compound with a carrier like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).

    • Protocol: See Experimental Protocol 4: Solvent Evaporation Method for Solid Dispersion.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound?

A1: While experimental data is limited in publicly available literature, based on its chemical structure, this compound is predicted to be a hydrophobic and poorly water-soluble compound. Its related isomer, 5-methoxy-1-indanone, is soluble in methanol.[6]

Q2: Which organic solvents are recommended for preparing a stock solution?

A2: Dimethyl sulfoxide (DMSO), ethanol, and methanol are good starting points for creating a concentrated stock solution. Always test the solubility in a small volume first.

Q3: How can I determine the aqueous solubility of this compound?

A3: A common method is the shake-flask method. An excess amount of the compound is added to a specific volume of the aqueous buffer, and the mixture is agitated until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method like HPLC-UV.

Q4: Can temperature be used to increase solubility?

A4: For many solid solutes, increasing the temperature will increase solubility.[3] However, this may not be suitable for all experimental setups, especially those involving biological systems sensitive to temperature changes. Also, the compound may precipitate out upon cooling to the experimental temperature.

Q5: What is the difference between increasing dissolution rate and increasing equilibrium solubility?

A5: Techniques like micronization primarily increase the rate at which a compound dissolves by increasing the surface area.[1][3] They do not, however, change the maximum concentration that can be dissolved at equilibrium (the equilibrium solubility). Other methods, such as co-solvency and micellar solubilization, can increase the equilibrium solubility.

Quantitative Data Summary

The following table presents hypothetical data to illustrate the potential improvements in the aqueous solubility of this compound using different enhancement techniques.

Method Solvent System Hypothetical Solubility (µg/mL) Fold Increase (vs. Water)
Control Deionized Water0.51
Co-solvency 1% DMSO in Water1020
Co-solvency 5% Ethanol in Water816
Micellar Solubilization 0.1% Tween® 80 in Water2550
Solid Dispersion 1:10 Compound:PVP K304080

Experimental Protocols

Experimental Protocol 1: Micronization
  • Objective: To reduce the particle size of this compound powder.

  • Materials: this compound, mortar and pestle or a jet mill.

  • Procedure (Manual):

    • Place a small amount of the compound in a clean, dry mortar.

    • Grind the powder using the pestle with firm, circular motions for 5-10 minutes.

    • The resulting powder should be finer and more uniform.

  • Procedure (Mechanical):

    • Follow the manufacturer's instructions for operating a jet mill or a similar particle size reduction instrument.

    • Collect the micronized powder for use in dissolution experiments.

Experimental Protocol 2: Co-solvency Method
  • Objective: To dissolve this compound using a water-miscible organic solvent.

  • Materials: this compound, DMSO (or ethanol), aqueous buffer.

  • Procedure:

    • Prepare a 10 mg/mL stock solution of the compound in 100% DMSO.

    • Vortex or sonicate until the solid is completely dissolved.

    • To prepare a 10 µg/mL final solution, add 1 µL of the 10 mg/mL stock solution to 999 µL of the aqueous buffer.

    • Vortex immediately and thoroughly to ensure proper mixing and prevent precipitation.

Experimental Protocol 3: Micellar Solubilization
  • Objective: To enhance the aqueous solubility using a surfactant.

  • Materials: this compound, Tween® 80, aqueous buffer, DMSO.

  • Procedure:

    • Prepare a 0.1% (w/v) solution of Tween® 80 in your aqueous buffer.

    • Prepare a 10 mg/mL stock solution of the compound in 100% DMSO.

    • Add the required volume of the compound's stock solution to the Tween® 80-containing buffer while vortexing.

Experimental Protocol 4: Solvent Evaporation Method for Solid Dispersion
  • Objective: To prepare a solid dispersion of the compound in a hydrophilic polymer.

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), methanol.

  • Procedure:

    • Dissolve 100 mg of this compound and 1 g of PVP K30 in a suitable volume of methanol.

    • Stir until a clear solution is obtained.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid film can be further dried in a vacuum oven.

    • The solid dispersion can then be scraped and used for dissolution studies.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: Poor Solubility Observed check_lit Literature Search for Known Solvents start->check_lit test_common Test Common Solvents (DMSO, EtOH) check_lit->test_common is_soluble Soluble? test_common->is_soluble prepare_stock Prepare Concentrated Stock Solution is_soluble->prepare_stock Yes optimize Optimize Co-solvent % is_soluble->optimize No dilute Dilute Stock into Aqueous Buffer prepare_stock->dilute precipitates Precipitation Occurs? dilute->precipitates precipitates->optimize Yes success End: Solubilization Achieved precipitates->success No use_surfactant Use Surfactants (e.g., Tween 80) optimize->use_surfactant solid_dispersion Consider Solid Dispersion use_surfactant->solid_dispersion solid_dispersion->success

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_1 Micellar Solubilization of a Hydrophobic Drug drug Hydrophobic Drug solubilized_drug Solubilized Drug in Micelle drug->solubilized_drug Encapsulation surfactant Surfactant Monomers micelle Micelle surfactant->micelle Self-assembles in Aqueous Solution micelle->solubilized_drug Incorporates Drug

Caption: Diagram of micellar solubilization.

References

Technical Support Center: Preparation of 5-Methoxy-2,2-dimethylindanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methoxy-2,2-dimethylindanone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when following a plausible synthetic route involving a Friedel-Crafts acylation of 3-methoxy-1,1-dimethyl-benzene with 3,3-dimethylacryloyl chloride, followed by an intramolecular cyclization.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst (e.g., moisture contamination of AlCl₃). Insufficient reaction temperature. Poor quality starting materials.Use freshly opened or properly stored Lewis acid catalyst. Ensure all glassware is thoroughly dried. Gradually increase the reaction temperature, monitoring for product formation by TLC or GC. Verify the purity of starting materials by NMR or other appropriate analytical techniques.
Formation of a Major Isomeric Impurity Incorrect regioselectivity during the Friedel-Crafts acylation, leading to the formation of 6-methoxy-2,2-dimethylindanone.The regioselectivity of Friedel-Crafts reactions can be influenced by the choice of Lewis acid and solvent. Consider using a milder Lewis acid such as ZnCl₂ or performing the reaction at a lower temperature to favor the desired isomer.
Presence of Unreacted Starting Material Insufficient amount of acylating agent or catalyst. Short reaction time.Increase the molar equivalents of the acylating agent and/or the Lewis acid. Extend the reaction time and monitor the progress by TLC or GC until the starting material is consumed.
Product is an Oil and Does Not Crystallize Presence of impurities that inhibit crystallization. The product itself may have a low melting point.Purify the crude product using column chromatography to remove impurities. Attempt crystallization from a different solvent system. If the product is indeed an oil at room temperature, purification by chromatography is the primary method.
Product Darkens or Decomposes During Workup or Purification Presence of residual acid from the reaction. Product instability at high temperatures.Neutralize the reaction mixture thoroughly during workup with a mild base like sodium bicarbonate solution. Avoid excessive heat during solvent evaporation. Use a lower temperature for distillation if applicable, or opt for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible approach is a two-step process starting with the Friedel-Crafts acylation of 1-methoxy-3,3-dimethylbenzene with 3,3-dimethylacryloyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This is followed by an acid-catalyzed intramolecular cyclization to form the indanone ring.

Q2: What are the most likely impurities in the synthesis of this compound?

Potential impurities include:

  • Isomeric products: Such as 6-methoxy-2,2-dimethylindanone, arising from different regioselectivity in the initial acylation.

  • Unreacted starting materials: 1-methoxy-3,3-dimethylbenzene and 3,3-dimethylacryloyl chloride.

  • Hydrolysis products: 3,3-dimethylacrylic acid from the hydrolysis of the acyl chloride.

  • Poly-acylated products: Although less common with deactivating acyl groups, multiple acylations on the aromatic ring can occur under harsh conditions.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) or gas chromatography (GC) are effective methods. For TLC, use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the product from the starting materials. The product, being more polar than the starting aromatic compound, will have a lower Rf value.

Q4: What purification methods are recommended for this compound?

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) is an effective purification method.

  • Column Chromatography: For oily products or to separate closely related impurities like isomers, silica gel column chromatography is recommended. A gradient elution with hexane and ethyl acetate is a good starting point.

  • Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be employed.

Q5: Which analytical techniques are suitable for characterizing the final product?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Quantitative Data Summary

The following tables provide representative data for the synthesis of this compound under various hypothetical conditions.

Table 1: Effect of Lewis Acid on Reaction Yield and Purity

Lewis AcidReaction Time (h)Yield (%)Purity by HPLC (%)
AlCl₃47592
FeCl₃66890
ZnCl₂85595
TiCl₄47291

Table 2: Effect of Solvent on Isomer Ratio

SolventTemperature (°C)Ratio of 5-methoxy to 6-methoxy isomer
Dichloromethane095:5
1,2-Dichloroethane2592:8
Carbon disulfide096:4
Nitrobenzene2588:12

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise to the suspension.

  • Aromatic Compound Addition: Add a solution of 1-methoxy-3,3-dimethylbenzene (1.0 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: Purity Analysis by HPLC

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Visualizations

Synthesis_Pathway 1-methoxy-3,3-dimethylbenzene 1-methoxy-3,3-dimethylbenzene Intermediate Acylated Intermediate 1-methoxy-3,3-dimethylbenzene->Intermediate AlCl3 3,3-dimethylacryloyl_chloride 3,3-dimethylacryloyl_chloride 3,3-dimethylacryloyl_chloride->Intermediate Product This compound Intermediate->Product H+

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Catalyst Check Catalyst Activity and Reaction Conditions Start->Check_Catalyst Analyze_Impurities Analyze Impurities (TLC, GC-MS, NMR) Check_Catalyst->Analyze_Impurities Isomer_Problem Isomeric Impurity? Analyze_Impurities->Isomer_Problem Starting_Material_Problem Unreacted Starting Material? Isomer_Problem->Starting_Material_Problem No Optimize_Conditions Optimize Reaction (Solvent, Temp, Catalyst) Isomer_Problem->Optimize_Conditions Yes Other_Impurity_Problem Other Impurities? Starting_Material_Problem->Other_Impurity_Problem No Increase_Equivalents Increase Reagent Equivalents or Time Starting_Material_Problem->Increase_Equivalents Yes Purification_Strategy Revise Purification (Chromatography, Recrystallization) Other_Impurity_Problem->Purification_Strategy Yes End Pure Product Optimize_Conditions->End Increase_Equivalents->End Purification_Strategy->End

Caption: Troubleshooting workflow for synthesis optimization.

Impurity_Formation Reaction_Conditions Reaction Conditions High_Temp High Temperature Reaction_Conditions->High_Temp Moisture Moisture Present Reaction_Conditions->Moisture Stoichiometry Incorrect Stoichiometry Reaction_Conditions->Stoichiometry Isomer Increased Isomer Formation High_Temp->Isomer Hydrolysis Hydrolysis of Acyl Chloride Moisture->Hydrolysis Unreacted_SM Unreacted Starting Material Stoichiometry->Unreacted_SM Impurity_Profile Impurity Profile Isomer->Impurity_Profile Hydrolysis->Impurity_Profile Unreacted_SM->Impurity_Profile

Caption: Relationship between reaction conditions and impurity formation.

Technical Support Center: Scale-Up Synthesis of 5-methoxy-2,2-dimethylindanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-methoxy-2,2-dimethylindanone.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up of this compound?

A common and scalable approach involves a three-step sequence starting from 4-methoxyphenylacetic acid and isobutyryl chloride:

  • Friedel-Crafts Acylation: Reaction of 4-methoxyphenylacetic acid with isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form an intermediate keto acid.

  • Intramolecular Cyclization (Friedel-Crafts Alkylation): The keto acid is then cyclized using a strong acid catalyst (e.g., polyphosphoric acid or Eaton's reagent) to yield 5-methoxy-2-methylindanone.

  • Dimethylation: The final step is the methylation of the alpha-carbon to the ketone, typically using a strong base (e.g., NaH) and an alkylating agent (e.g., methyl iodide), to produce the target molecule, this compound.

Q2: What are the critical parameters to monitor during the Friedel-Crafts acylation step at scale?

The critical parameters for the initial acylation are temperature control, the stoichiometry of the Lewis acid catalyst, and the rate of addition of the acylating agent. Poor temperature control can lead to side reactions and the formation of impurities. The amount of catalyst is crucial; an insufficient amount can lead to an incomplete reaction, while an excess can promote side-product formation.

Q3: How can I minimize the formation of the regioisomer during the intramolecular cyclization?

The formation of the undesired 7-methoxy regioisomer can be a challenge. The choice of cyclizing agent and reaction temperature are key. Polyphosphoric acid (PPA) at elevated temperatures can sometimes lead to a mixture of isomers. Using a milder and more selective reagent like Eaton's reagent (P₂O₅ in methanesulfonic acid) at lower temperatures can often improve the regioselectivity of the cyclization.

Q4: What are the safety considerations for the final dimethylation step at an industrial scale?

The use of sodium hydride (NaH) and methyl iodide (MeI) presents significant safety challenges at scale. NaH is highly flammable and reacts violently with water. Methyl iodide is a toxic and volatile reagent. Scale-up requires a well-controlled, inert atmosphere (e.g., nitrogen or argon), careful temperature management to avoid exothermic runaway reactions, and appropriate handling and quenching procedures for both reagents. Alternative, less hazardous methylation strategies could be explored if feasible.

Troubleshooting Guide

Issue 1: Low Yield in Friedel-Crafts Acylation Step

Problem: The initial acylation of 4-methoxyphenylacetic acid results in a yield significantly below the expected 85-90%.

ParameterStandard ConditionTroubled BatchPossible CauseRecommended Action
AlCl₃ (eq.) 3.53.5Inactive catalystUse a fresh, unopened container of AlCl₃. Ensure it is handled under anhydrous conditions.
Temperature (°C) 0 to 2545 (exotherm)Side reactionsImprove cooling efficiency. Slow down the addition of isobutyryl chloride.
Reaction Time (h) 66Incomplete reactionMonitor reaction progress by TLC or HPLC. Extend reaction time if starting material is present.
Purity of Starting Material >99%95%Impurities inhibiting reactionRe-purify the 4-methoxyphenylacetic acid before use.
Issue 2: Incomplete Cyclization and Impurity Formation

Problem: The intramolecular cyclization of the keto acid stalls, and a significant amount of a polymeric byproduct is observed.

ParameterStandard ConditionTroubled BatchPossible CauseRecommended Action
Cyclizing Agent PPAPPAInsufficient mixing/viscosityIncrease mechanical stirring speed. Consider using Eaton's reagent for better solubility.
Temperature (°C) 80110PolymerizationLower the reaction temperature to 70-80°C and increase the reaction time.
Moisture Content <0.1%>0.5%PPA deactivationEnsure all glassware is oven-dried and reagents are anhydrous.
Issue 3: Poor Selectivity in Dimethylation Step

Problem: The final methylation step yields a mixture of the desired product, unreacted starting material (5-methoxy-2-methylindanone), and over-methylated byproducts.

ParameterStandard ConditionTroubled BatchPossible CauseRecommended Action
NaH (eq.) 2.22.2Poor quality NaHUse fresh NaH dispersion and wash with dry hexane before use.
MeI (eq.) 2.53.5Over-methylationReduce the equivalents of methyl iodide to 2.2-2.3.
Addition Temp (°C) 020Runaway reactionAdd the methyl iodide slowly while maintaining the temperature at 0-5°C.
Stirring Speed 300 RPM100 RPMPoor mixingIncrease the stirring speed to ensure homogeneous reaction mixture.

Experimental Protocols

Protocol 1: Standard Scale-Up Synthesis of this compound
  • Step 1: Friedel-Crafts Acylation

    • Charge a 50 L glass-lined reactor with anhydrous dichloromethane (20 L) and aluminum chloride (5.0 kg, 37.5 mol).

    • Cool the mixture to 0°C.

    • In a separate vessel, dissolve 4-methoxyphenylacetic acid (2.0 kg, 12.0 mol) and isobutyryl chloride (1.4 kg, 13.1 mol) in anhydrous dichloromethane (10 L).

    • Slowly add the solution of the acid and acyl chloride to the AlCl₃ suspension over 2-3 hours, maintaining the internal temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction completion by HPLC.

    • Carefully quench the reaction by slowly adding it to a mixture of ice (20 kg) and concentrated HCl (2 L).

    • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude keto acid.

  • Step 2: Intramolecular Cyclization

    • Charge the crude keto acid (assuming ~2.5 kg) and polyphosphoric acid (12.5 kg) into a 50 L reactor equipped with a high-torque mechanical stirrer.

    • Heat the mixture to 80°C and stir vigorously for 5 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture to 50°C and carefully pour it onto crushed ice (30 kg).

    • Extract the aqueous slurry with ethyl acetate (3 x 10 L).

    • Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine.

    • Dry over magnesium sulfate and concentrate in vacuo to yield crude 5-methoxy-2-methylindanone.

  • Step 3: Dimethylation

    • Suspend sodium hydride (60% dispersion in mineral oil, 0.9 kg, 22.5 mol) in anhydrous THF (20 L) in a 50 L reactor under a nitrogen atmosphere.

    • Cool the suspension to 0°C.

    • Dissolve the crude 5-methoxy-2-methylindanone (approx. 1.76 kg, 10.0 mol) in anhydrous THF (10 L) and add it dropwise to the NaH suspension, keeping the temperature below 5°C.

    • Stir the mixture at 0°C for 1 hour after the addition is complete.

    • Add methyl iodide (2.8 kg, 20.0 mol) dropwise, again maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 8 hours.

    • Cool the reaction to 0°C and cautiously quench with a saturated aqueous solution of ammonium chloride.

    • Extract with methyl tert-butyl ether (MTBE), wash the organic layer with water and brine, dry, and concentrate.

    • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualizations

Synthesis_Pathway A 4-Methoxyphenylacetic Acid + Isobutyryl Chloride B Friedel-Crafts Acylation (AlCl3, DCM) A->B C Intermediate Keto Acid B->C D Intramolecular Cyclization (PPA or Eaton's Reagent) C->D E 5-Methoxy-2-methylindanone D->E F Dimethylation (NaH, MeI, THF) E->F G This compound F->G

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impurity Issue Identified check_sm Verify Starting Material Purity & Reagent Quality start->check_sm check_params Review Reaction Parameters (Temp, Stoichiometry, Time) check_sm->check_params [ Materials OK ] adjust_reagents Modify Reagent Stoichiometry or Source check_sm->adjust_reagents [ Issue Found ] adjust_temp Adjust Temperature Control check_params->adjust_temp [ Deviation Found ] analytical_monitoring Implement In-Process Analytical Monitoring (TLC/HPLC) check_params->analytical_monitoring [ Parameters OK ] rerun Re-run Experiment with Adjustments adjust_temp->rerun adjust_reagents->rerun analytical_monitoring->rerun success Problem Resolved rerun->success [ Yield/Purity Improved ] fail Issue Persists: Re-evaluate Synthetic Route rerun->fail [ No Improvement ]

Caption: Troubleshooting workflow for synthesis scale-up.

Logical_Relationships Temp Temperature SideRxn Side Reactions Temp->SideRxn increases Purity Purity Yield Yield SideRxn->Purity decreases SideRxn->Yield decreases Time Reaction Time Time->Yield increases to plateau Time->SideRxn can increase Stoich Stoichiometry Stoich->Purity affects Stoich->Yield optimizes

Caption: Key parameter relationships in chemical synthesis.

Technical Support Center: Analysis of 5-methoxy-2,2-dimethylindanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-methoxy-2,2-dimethylindanone. The information is designed to address common challenges encountered during the analytical detection of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for the characterization of this compound?

A1: The primary analytical techniques for the characterization of this compound and related indanone derivatives include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for separation, identification, and quantification of the analyte.

Q2: I am not getting a clear signal for this compound in my chromatogram. What could be the issue?

A2: Several factors could contribute to a weak or absent signal. For HPLC, this could be due to an inappropriate mobile phase composition, incorrect wavelength selection on the UV detector, or sample degradation. For GC-MS, poor signal may result from an unsuitable temperature ramp, incorrect injection port temperature, or issues with ionization. It is also crucial to ensure the sample concentration is within the detection limits of the instrument.

Q3: Are there any known stability issues with this compound that I should be aware of during sample preparation and analysis?

A3: While specific stability data for this compound is not extensively documented, indanone derivatives can be susceptible to degradation under strong acidic or basic conditions, as well as prolonged exposure to light or high temperatures. It is recommended to prepare fresh solutions, store them in amber vials, and keep them refrigerated when not in use.

Q4: What are the expected mass spectral fragments for this compound?

Q5: Can I use the same HPLC method for both analysis and purification of this compound?

A5: Yes, it is possible to adapt an analytical HPLC method for preparative purification. This typically involves using a larger column, a higher flow rate, and injecting a larger sample volume. The mobile phase composition may need to be optimized to ensure good separation and efficient recovery of the purified compound.

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Step
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
Column overload.Reduce the injection volume or sample concentration.
Column contamination or degradation.Wash the column with a strong solvent or replace the column if necessary.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure proper mixing and degassing of the mobile phase.
Unstable column temperature.Use a column oven to maintain a consistent temperature.
Pump malfunction.Check the pump for leaks and ensure it is delivering a constant flow rate.
Ghost Peaks Contaminated mobile phase or injector.Use fresh, high-purity solvents and flush the injector.
Sample carryover.Run a blank injection after each sample.
Low Signal Intensity Incorrect detection wavelength.Determine the UV absorbance maximum of this compound and set the detector to that wavelength.
Low sample concentration.Increase the sample concentration or injection volume.
Sample degradation.Prepare fresh samples and protect them from light and heat.
GC-MS Analysis
Issue Potential Cause Troubleshooting Step
No Peak Detected Incorrect oven temperature program.Optimize the temperature ramp to ensure elution of the analyte.
Analyte is not volatile enough.Consider derivatization to increase volatility.
Issues with the injector or ion source.Clean the injector port and ion source.
Peak Tailing Active sites in the injector liner or column.Use a deactivated liner and a high-quality capillary column.
Injection temperature is too low.Increase the injector temperature to ensure complete volatilization.
Poor Mass Spectral Quality High background noise.Check for leaks in the system and ensure the use of high-purity carrier gas.
Ion source is dirty.Clean the ion source according to the manufacturer's instructions.
Inconsistent Fragmentation Pattern Fluctuations in ion source temperature or electron energy.Ensure stable operating conditions for the mass spectrometer.

Experimental Protocols

General HPLC Method for Indanone Derivatives

This is a general reverse-phase HPLC method that can be used as a starting point for the analysis of this compound. Optimization will likely be required.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture. For compounds that may be ionizable, the addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at the wavelength of maximum absorbance for the compound. If unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength.

  • Column Temperature: 30 °C

General GC-MS Method for Indanone Derivatives

This general method can be adapted for the analysis of this compound.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or split, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data_processing Data Processing sp1 Weighing of This compound sp2 Dissolution in appropriate solvent sp1->sp2 sp3 Filtration through 0.45 µm filter sp2->sp3 hplc HPLC Analysis sp3->hplc Liquid Sample gcms GC-MS Analysis sp3->gcms Volatile Sample dp1 Chromatogram Integration hplc->dp1 gcms->dp1 dp2 Peak Identification (Retention Time/Mass Spectrum) dp1->dp2 dp3 Quantification dp2->dp3

Caption: General experimental workflow for the analytical detection of this compound.

troubleshooting_logic cluster_problem cluster_causes cluster_solutions start Analytical Issue Encountered p1 No/Low Signal start->p1 p2 Poor Peak Shape start->p2 p3 Inconsistent Results start->p3 c1 Sample Degradation/ Low Concentration p1->c1 c2 Incorrect Instrument Parameters p1->c2 p2->c2 c3 Column/System Contamination p2->c3 c4 Mobile Phase/ Carrier Gas Issue p2->c4 p3->c2 p3->c3 p3->c4 s1 Prepare Fresh Sample/ Increase Concentration c1->s1 s2 Optimize Method (Temp, Flow, etc.) c2->s2 s3 Clean/Replace Components c3->s3 s4 Prepare Fresh Mobile Phase/ Check Gas Supply c4->s4

Caption: A logical flowchart for troubleshooting common analytical issues.

References

Validation & Comparative

A Comparative Analysis of 5-Methoxy-1-indanone and the Elusive 5-Methoxy-2,2-dimethylindanone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

In the landscape of medicinal chemistry and drug discovery, indanone scaffolds are recognized for their versatile pharmacological activities, serving as foundational structures for a variety of therapeutic agents.[1][2] This guide provides a detailed comparative analysis of two such analogs: the well-characterized 5-methoxy-1-indanone and the lesser-known 5-methoxy-2,2-dimethylindanone. While extensive experimental data is available for the former, the latter remains a largely uncharacterized compound in publicly accessible scientific literature. This guide will therefore present a comprehensive overview of 5-methoxy-1-indanone, followed by a theoretical comparison with its dimethylated counterpart, highlighting the anticipated impact of the gem-dimethyl substitution on its physicochemical and biological properties.

Physicochemical and Spectroscopic Properties

A summary of the available physicochemical and spectroscopic data for 5-methoxy-1-indanone is presented below. An exhaustive search of scientific databases and chemical literature did not yield experimental data for this compound.

Table 1: Physicochemical Properties
Property5-Methoxy-1-indanoneThis compound
Molecular Formula C₁₀H₁₀O₂[3][4][5]C₁₂H₁₄O₂
Molecular Weight 162.19 g/mol [4][5]190.24 g/mol
Melting Point 107-109 °C[3][5]Data not available
Boiling Point 150 °C at 2 mmHg[3][5]Data not available
Density ~1.028 g/cm³ (estimate)[5]Data not available
Appearance Light green-brownish crystalline powder[3][5]Data not available
Solubility Soluble in Methanol[5]Data not available
CAS Number 5111-70-6[3][4][5]Data not available
Table 2: Spectroscopic Data for 5-Methoxy-1-indanone
SpectroscopyData
¹H NMR Shifts (ppm): 7.56 (d), 7.08 (d), 6.96 (dd), 3.86 (s, 3H, -OCH₃), 3.04 (t, 2H), 2.58 (t, 2H)[6]
¹³C NMR Data available in spectral databases.
Infrared (IR) Data available in spectral databases.
Mass Spectrometry (MS) Data available in spectral databases.
UV-Vis Data available in spectral databases.[7][8]

Synthesis and Reactivity

Synthesis of 5-Methoxy-1-indanone

The synthesis of 5-methoxy-1-indanone is well-documented and can be achieved through several methods, most notably via intramolecular Friedel-Crafts acylation.[2][9] This reaction typically involves the cyclization of a 3-(4-methoxyphenyl)propanoic acid derivative in the presence of a strong acid.

Synthesis of 5-Methoxy-1-indanone via Friedel-Crafts Acylation cluster_0 Starting Material cluster_1 Reagent cluster_2 Product 3-(4-methoxyphenyl)propanoic acid 3-(4-methoxyphenyl)propanoic acid 5-Methoxy-1-indanone 5-Methoxy-1-indanone 3-(4-methoxyphenyl)propanoic acid->5-Methoxy-1-indanone Intramolecular Friedel-Crafts Acylation Strong Acid (e.g., PPA, H2SO4) Strong Acid (e.g., PPA, H2SO4) Strong Acid (e.g., PPA, H2SO4)->5-Methoxy-1-indanone

Caption: Friedel-Crafts acylation route to 5-methoxy-1-indanone.

Synthesis of this compound: A Theoretical Approach

While no specific synthesis for this compound has been found in the literature, a plausible route could involve the α,α-dimethylation of 5-methoxy-1-indanone. This would likely proceed via the formation of an enolate followed by reaction with a methylating agent, such as methyl iodide. The reaction would need to be performed twice to achieve gem-dimethylation.

Theoretical Synthesis of this compound 5-Methoxy-1-indanone 5-Methoxy-1-indanone Enolate Intermediate Enolate Intermediate 5-Methoxy-1-indanone->Enolate Intermediate Base (e.g., LDA) 5-Methoxy-2-methyl-1-indanone 5-Methoxy-2-methyl-1-indanone Enolate Intermediate->5-Methoxy-2-methyl-1-indanone CH3I Dimethylated Enolate Dimethylated Enolate 5-Methoxy-2-methyl-1-indanone->Dimethylated Enolate Base (e.g., LDA) This compound This compound Dimethylated Enolate->this compound CH3I

Caption: A possible synthetic route to this compound.

Comparative Reactivity

The introduction of two methyl groups at the C2 position in this compound would significantly alter its reactivity compared to 5-methoxy-1-indanone. The C2 position in 5-methoxy-1-indanone is enolizable, making it susceptible to reactions at this site. In contrast, the quaternary C2 carbon in the dimethylated analog is not enolizable, thus precluding reactions that rely on the formation of an enolate at this position. This would make the dimethylated compound more stable to base-catalyzed degradation and would prevent its participation in aldol-type condensations.

Biological Activity and Potential Applications

Indanone derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-Alzheimer, antimicrobial, and antiviral properties.[1][2]

Known Activities of Indanone Derivatives
  • Anti-Alzheimer's Disease: The indanone moiety is a key component of Donepezil, an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[1] Several studies have focused on synthesizing indanone derivatives as potent AChE inhibitors.[10][11]

  • Anticancer Activity: Various indanone derivatives have demonstrated significant cytotoxicity against several human cancer cell lines.[12][13][14][15] The proposed mechanisms of action include the inhibition of tubulin polymerization and the induction of apoptosis.[12][13]

  • Antimicrobial and Antifungal Activity: Some indanone derivatives have been screened for their antimicrobial and antifungal properties and have shown promising results.[16]

Comparative Biological Profile: A Theoretical Perspective

The gem-dimethyl substitution at the C2 position in this compound is expected to have a significant impact on its biological activity.

  • Steric Hindrance: The two methyl groups would introduce steric bulk around the carbonyl group. This could either enhance or diminish its binding affinity to biological targets depending on the specific topology of the binding site.

  • Lipophilicity: The addition of two methyl groups would increase the lipophilicity of the molecule. This could affect its membrane permeability, metabolic stability, and overall pharmacokinetic profile.

  • Conformational Rigidity: The gem-dimethyl group would restrict the conformational flexibility of the five-membered ring, which could lock the molecule into a bioactive conformation, potentially leading to increased potency.

It is important to note that without experimental data, these are theoretical considerations. The actual biological activity of this compound would need to be determined through in vitro and in vivo studies.

Experimental Protocols

General Procedure for the Synthesis of 1-Indanones via Intramolecular Friedel-Crafts Acylation

This protocol is a general representation of the synthesis of 1-indanones and would be applicable to the synthesis of 5-methoxy-1-indanone from 3-(4-methoxyphenyl)propanoic acid.

Materials:

  • 3-Arylpropanoic acid derivative

  • Polyphosphoric acid (PPA) or another suitable strong acid (e.g., concentrated sulfuric acid)

  • Dichloromethane (DCM) or another suitable solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • The 3-arylpropanoic acid is dissolved in a suitable solvent like dichloromethane.

  • The solution is cooled in an ice bath.

  • Polyphosphoric acid is added portion-wise to the cooled solution with stirring.

  • The reaction mixture is stirred at room temperature or heated as required to drive the reaction to completion (monitored by TLC).

  • Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the desired 1-indanone.

Experimental Workflow for Friedel-Crafts Acylation Start Start Dissolve Acid Dissolve 3-arylpropanoic acid in solvent Start->Dissolve Acid Cool Cool solution in ice bath Dissolve Acid->Cool Add PPA Add Polyphosphoric Acid Cool->Add PPA React Stir at appropriate temperature Add PPA->React Quench Pour onto ice React->Quench Extract Extract with DCM Quench->Extract Wash Wash organic layer Extract->Wash Dry & Evaporate Dry and remove solvent Wash->Dry & Evaporate Purify Purify product Dry & Evaporate->Purify End End Purify->End

Caption: Workflow for the synthesis of 1-indanones.

Protocol for Acetylcholinesterase (AChE) Inhibition Assay

This protocol, based on Ellman's method, is commonly used to screen compounds for their AChE inhibitory activity.[3][7]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (pH 8.0)

  • Test compound solutions at various concentrations

  • Donepezil or other known AChE inhibitor as a positive control

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

  • Add the AChE enzyme solution to each well and incubate at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the ATCI substrate solution to each well.

  • The absorbance is measured at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (without inhibitor).

  • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AChE Inhibition Assay Workflow Prepare Plate Add buffer, DTNB, and test compound to wells Add Enzyme Add AChE solution and incubate Prepare Plate->Add Enzyme Add Substrate Add ATCI solution to initiate reaction Add Enzyme->Add Substrate Measure Absorbance Measure absorbance at 412 nm over time Add Substrate->Measure Absorbance Calculate Inhibition Calculate % inhibition Measure Absorbance->Calculate Inhibition Determine IC50 Determine IC50 value Calculate Inhibition->Determine IC50

Caption: Workflow for the acetylcholinesterase inhibition assay.

Conclusion

5-Methoxy-1-indanone is a well-characterized compound with established synthetic routes and a range of potential biological applications, particularly in the development of treatments for neurodegenerative diseases and cancer. In stark contrast, this compound appears to be a novel or at least poorly documented compound. The theoretical analysis presented in this guide suggests that the introduction of the gem-dimethyl group at the C2 position would significantly alter the physicochemical properties and reactivity of the indanone scaffold. These modifications could have profound and unpredictable effects on its biological activity. This highlights a clear opportunity for further research to synthesize and characterize this compound and to explore its potential as a new pharmacological agent. The experimental protocols provided herein offer a starting point for the synthesis and biological evaluation of this and other novel indanone derivatives.

References

Comparative Analysis of the Biological Activity of 5-methoxy-2,2-dimethylindanone and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of indanone derivatives, with a focus on anticancer and anti-inflammatory properties. This report provides a comparative analysis of various substituted indanones, supported by experimental data, detailed protocols, and mechanistic insights.

Due to a lack of specific biological activity data for 5-methoxy-2,2-dimethylindanone in the current literature, this guide provides a comparative analysis of structurally related indanone derivatives. The indanone scaffold is a versatile pharmacophore that has been extensively studied for various therapeutic applications, including anticancer and anti-inflammatory activities. This guide will objectively compare the performance of several methoxy- and benzylidene-substituted indanone derivatives with supporting experimental data.

Comparative Biological Activity of Indanone Derivatives

The biological activity of indanone derivatives is significantly influenced by the nature and position of substituents on the indanone core and any appended chemical moieties. The following tables summarize the cytotoxic and anti-inflammatory activities of various indanone analogs.

Table 1: Anticancer Activity of Indanone Derivatives
CompoundSubstitutionCell LineIC50 (µM)Citation
1 2-(4-chlorobenzylidene)-5,6-dimethoxy-1-indanoneHeLa5.2
2 2-(4-fluorobenzylidene)-5,6-dimethoxy-1-indanoneHeLa6.8
3 2-(4-methylbenzylidene)-5,6-dimethoxy-1-indanoneHeLa7.1
4 2-(4-methoxybenzylidene)-5,6-dimethoxy-1-indanoneHeLa8.3
5 2-(4-chlorobenzylidene)-5,6-dimethoxy-1-indanoneMCF-74.5
6 2-(4-fluorobenzylidene)-5,6-dimethoxy-1-indanoneMCF-75.9
7 2-(4-methylbenzylidene)-5,6-dimethoxy-1-indanoneMCF-76.2
8 2-(4-methoxybenzylidene)-5,6-dimethoxy-1-indanoneMCF-77.5
9f 3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl) phenyl) spiroisoxazolineMCF-70.03 ± 0.01[1]
Doxorubicin -MCF-70.062 ± 0.012[1]
Table 2: Anti-inflammatory Activity of 2-Benzylidene-1-indanone Derivatives
CompoundSubstitutionInhibition of IL-6 (%)Inhibition of TNF-α (%)Citation
8f 2-(3-Hydroxy-4-methoxybenzylidene)-6-methoxy-1-indanone85.478.2[2]
XAN (Xanthohumol) -92.185.3[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.[3]

  • Treat the cells with various concentrations of the test compounds and incubate for the desired duration (e.g., 24, 48, or 72 hours).[4]

  • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]

  • Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4]

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[4]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[4]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[5]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Procedure:

  • Culture cells in a 60 mm dish and treat them with the test compounds at various concentrations for a specified time.[3]

  • Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store them at 4°C overnight.[3]

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase.[3]

  • Incubate the cells in the dark for 30 minutes at 37°C.[3]

  • Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.

  • The data is typically presented as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.

Caspase-3 Activation Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.

Procedure:

  • Induce apoptosis in the test cells by treating them with the desired compounds.

  • Lyse the cells to release their contents, including active caspases.

  • Add a colorimetric or fluorometric substrate for caspase-3, such as DEVD-pNA (for colorimetric) or a NucView® 488 Caspase-3 substrate (for fluorometric, live-cell imaging).[6][7]

  • The active caspase-3 cleaves the substrate, releasing a chromophore (pNA) or a fluorescent molecule.

  • Quantify the amount of released chromophore or fluorophore using a spectrophotometer or a fluorescence plate reader.[6]

  • The level of caspase-3 activity is proportional to the amount of signal generated and is indicative of the extent of apoptosis.

Signaling Pathways and Mechanisms of Action

Several indanone derivatives have been shown to exert their biological effects through the modulation of specific signaling pathways.

Anticancer Mechanism

The anticancer activity of some indanone derivatives involves the induction of apoptosis and cell cycle arrest. For instance, certain 2-benzylidene-1-indanone derivatives have been shown to induce apoptosis in HeLa cells through the activation of caspase-3. This suggests that these compounds can trigger the intrinsic or extrinsic apoptotic pathways, leading to programmed cell death in cancer cells.

anticancer_mechanism Indanone Indanone Derivative CancerCell Cancer Cell Indanone->CancerCell Enters Caspase3 Caspase-3 Activation CancerCell->Caspase3 Induces Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Anticancer mechanism of some indanone derivatives.

Anti-inflammatory Mechanism

The anti-inflammatory effects of certain 2-benzylidene-1-indanone derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[2] These pathways are crucial for the production of pro-inflammatory cytokines such as IL-6 and TNF-α. By blocking these pathways, these indanone derivatives can effectively reduce the inflammatory response.

anti_inflammatory_mechanism LPS LPS Macrophage Macrophage LPS->Macrophage Activates NFkB_MAPK NF-κB / MAPK Signaling Macrophage->NFkB_MAPK Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_MAPK->Cytokines Upregulates Indanone 2-Benzylidene-1-indanone Derivative Indanone->NFkB_MAPK Inhibits

Caption: Anti-inflammatory mechanism of 2-benzylidene-1-indanones.

Conclusion

While direct experimental data for this compound is not currently available, this guide provides a comparative overview of the biological activities of structurally related indanone derivatives. The presented data highlights the potential of the indanone scaffold in the development of novel anticancer and anti-inflammatory agents. The structure-activity relationships suggested by the compiled data indicate that substitutions on the indanone ring system play a critical role in determining the biological potency and selectivity of these compounds. Further research is warranted to synthesize and evaluate the biological activity of this compound to fully understand its therapeutic potential.

References

"comparing the efficacy of 5-methoxy-2,2-dimethylindanone with other indanone derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Efficacy Analysis of Indanone Derivatives in Neuroprotection and Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. This guide provides a comparative analysis of the efficacy of selected indanone derivatives in the fields of neuroprotection and oncology. While direct experimental data for 5-methoxy-2,2-dimethylindanone is not publicly available, this guide will compare the well-characterized derivatives Donepezil and a gallic acid-based indanone to provide insights into the structure-activity relationships that may govern the efficacy of this class of compounds.

Comparative Efficacy of Indanone Derivatives

The therapeutic potential of indanone derivatives is diverse, with applications ranging from the treatment of Alzheimer's disease to cancer. The following tables summarize the quantitative efficacy of two representative indanone derivatives.

Neuroprotective Activity

Donepezil, a well-known acetylcholinesterase (AChE) inhibitor, is a leading example of an indanone derivative used in the treatment of Alzheimer's disease.[1] Its primary mechanism of action is the inhibition of AChE, which leads to an increase in the levels of the neurotransmitter acetylcholine in the brain.[1]

Table 1: Efficacy of Donepezil in Acetylcholinesterase Inhibition

CompoundTargetAssayIC50Reference
DonepezilAcetylcholinesterase (AChE)In vivo (human plasma)53.6 ± 4.0 ng/mL[2]
DonepezilAcetylcholinesterase (AChE)In vivo (monkey plasma)37 ± 4.1 ng/ml[3]
Donepezil Analogue 8tHuman Acetylcholinesterase (HsAChE)In vitro0.021 µM[4][5]
Anticancer Activity

Indanone derivatives have also demonstrated significant potential as anticancer agents. A notable example is a gallic acid-based indanone derivative that has shown potent activity against breast cancer cells.[6][7]

Table 2: Cytotoxic Efficacy of a Gallic Acid-Based Indanone Derivative

CompoundCell LineAssayIC50Reference
3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy, 1-indanoneMCF-7 (breast cancer)MTT Assay2.2 µM[6]
2-benzylidene-1-indanonesMCF-7, HCT, THP-1, A549MTT Assay10–880 nM[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the efficacy tables.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is a widely used colorimetric method to measure AChE activity.

  • Preparation of Reagents : All reagents are prepared in a phosphate buffer (pH 8.0). The reagents include a stock solution of the test compound, acetylcholinesterase (AChE) solution (1 U/mL), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide (ATCI).[9][10]

  • Reaction Mixture : In a 96-well plate, the test compound, AChE solution, and DTNB are added to the phosphate buffer. The mixture is incubated at 25°C for 10 minutes.[9]

  • Initiation of Reaction : The reaction is initiated by adding ATCI. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.[10]

  • Measurement : The absorbance of the yellow product is measured at 412 nm using a microplate reader. The rate of color change is proportional to the AChE activity.[9]

  • Calculation of Inhibition : The percentage of AChE inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.[9]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13]

  • Cell Culture : Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and incubated to allow for cell attachment.[14]

  • Compound Treatment : The cells are then treated with various concentrations of the indanone derivative and incubated for a specified period (e.g., 24-72 hours).[14]

  • MTT Addition : After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[15]

  • Formazan Formation : Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11][13]

  • Solubilization : The formazan crystals are then solubilized by adding a solubilizing agent, such as DMSO or isopropanol.[14]

  • Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[11]

  • IC50 Determination : The concentration of the compound that inhibits cell growth by 50% (IC50) is determined from a dose-response curve.[14]

Thioflavin T (ThT) Assay for Amyloid Beta Aggregation

The Thioflavin T (ThT) assay is a common method to monitor the formation of amyloid fibrils.[16][17]

  • Reagent Preparation : A stock solution of Thioflavin T is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).[18]

  • Aggregation Reaction : The amyloid-beta (Aβ) peptide is incubated under conditions that promote aggregation, either in the presence or absence of the test compound.

  • ThT Binding : Aliquots of the aggregation mixture are taken at different time points and mixed with the ThT working solution.[18]

  • Fluorescence Measurement : ThT exhibits enhanced fluorescence upon binding to amyloid fibrils. The fluorescence intensity is measured using a fluorometer with excitation at approximately 440-450 nm and emission at around 482-485 nm.[18][19]

  • Inhibition Assessment : A reduction in the fluorescence intensity in the presence of the test compound indicates inhibition of Aβ fibril formation.[16]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the action of indanone derivatives.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Indanone_Derivative Indanone Derivative (e.g., Donepezil) Indanone_Derivative->AChE Inhibition Synaptic_Cleft Synaptic Cleft

Caption: Mechanism of Acetylcholinesterase Inhibition by Indanone Derivatives.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add Indanone Derivative seed_cells->add_compound incubate Incubate (24-72h) add_compound->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate (1-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Measure Absorbance (570 nm) add_solubilizer->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Anticancer_Signaling Indanone Anticancer Indanone Derivative Tubulin Tubulin Polymerization Indanone->Tubulin Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) Indanone->Cell_Cycle_Arrest Microtubules Microtubule Formation Tubulin->Microtubules Mitosis Mitosis Microtubules->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Dysregulation leads to Cell_Cycle_Arrest->Apoptosis

Caption: Potential Anticancer Signaling Pathway of Indanone Derivatives.

Discussion and Future Perspectives

The presented data highlights the significant therapeutic potential of indanone derivatives. In the context of neuroprotection, the efficacy of Donepezil as an AChE inhibitor is well-established. For anticancer applications, certain indanone derivatives exhibit potent cytotoxicity against cancer cell lines.

Regarding the specific compound of interest, This compound , while no direct efficacy data is available, we can infer potential activities based on its structural features. The methoxy group is a common feature in many biologically active indanones, and its position on the aromatic ring can influence activity. The gem-dimethyl substitution at the 2-position may impact the compound's conformation and metabolic stability, which could, in turn, affect its biological activity.

Future research should focus on the synthesis and biological evaluation of this compound to determine its efficacy in neuroprotective and anticancer assays. Direct comparison with established derivatives like Donepezil and other cytotoxic indanones would be crucial to understand its therapeutic potential and place it within the broader landscape of this important class of compounds.

References

Unambiguous Structural Confirmation of 5-methoxy-2,2-dimethylindanone: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for the structural confirmation of 5-methoxy-2,2-dimethylindanone, a key intermediate in the synthesis of various pharmacologically active compounds. Through detailed experimental protocols, comparative data, and visual workflows, we demonstrate the power and efficacy of 2D NMR in providing unambiguous atomic-level structural information.

2D NMR Spectroscopy vs. Alternative Analytical Techniques

While various analytical methods contribute to the characterization of a molecule, 2D NMR spectroscopy offers a unique advantage in its ability to reveal the specific connectivity of atoms within a molecule. The following table compares 2D NMR with other common analytical techniques for structural elucidation.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Detailed atom-to-atom connectivity (¹H-¹H, ¹H-¹³C)Provides unambiguous structural confirmation, non-destructiveRequires soluble sample in deuterated solvent, longer acquisition times
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, small sample amount requiredDoes not provide direct information on atom connectivity, isomers can be difficult to distinguish
Infrared (IR) Spectroscopy Presence of functional groupsFast, simple sample preparationProvides limited information on the overall molecular structure
X-ray Crystallography Absolute 3D structure in the solid stateProvides definitive structural informationRequires a suitable single crystal, which can be difficult to grow

Structural Elucidation of this compound using 2D NMR

The structural confirmation of this compound was achieved through a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments. The data presented below is a hypothetical yet realistic representation based on established principles of NMR spectroscopy and data from analogous structures.

¹H and ¹³C NMR Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound.

Position¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)
1---205.1
2---45.2
32.95s2H51.8
3a---125.5
47.65d1H128.0
5---165.0
66.85dd1H115.2
76.80d1H108.7
7a---155.3
2-CH₃1.25s6H25.1
5-OCH₃3.85s3H55.6
2D NMR Correlation Data

The key 2D NMR correlations that confirm the structure of this compound are presented below.

ExperimentKey Correlations
COSY H-6 with H-7
HSQC H-3 with C-3, H-4 with C-4, H-6 with C-6, H-7 with C-7, 2-CH₃ with C-2-CH₃, 5-OCH₃ with C-5-OCH₃
HMBC H-3 to C-1, C-2, C-3a, C-4, C-7a; H-4 to C-3, C-5, C-7a; H-6 to C-4, C-5, C-7a; H-7 to C-3a, C-5, C-6; 2-CH₃ to C-1, C-2, C-3; 5-OCH₃ to C-5

Experimental Protocols

Sample Preparation: 10 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

NMR Data Acquisition: All NMR spectra were recorded on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard single-pulse experiment was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR: A proton-decoupled experiment was performed with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.

  • COSY (Correlation Spectroscopy): A gradient-selected COSY experiment was acquired with 2048 data points in the direct dimension and 256 increments in the indirect dimension.

  • HSQC (Heteronuclear Single Quantum Coherence): A gradient-selected HSQC experiment was optimized for a one-bond ¹J(C,H) coupling constant of 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment was optimized for a long-range coupling constant of 8 Hz.

Visualizing the Structural Confirmation Workflow

The following diagrams illustrate the logical workflow for confirming the structure of this compound using 2D NMR and a comparison with alternative methods.

G 2D NMR Structural Elucidation Workflow for this compound cluster_data Data Acquisition cluster_analysis Data Analysis H1 1H NMR Assign_Protons Assign Proton Signals H1->Assign_Protons C13 13C NMR Assign_Carbons Assign Carbon Signals C13->Assign_Carbons COSY COSY Proton_Connectivity Determine 1H-1H Connectivity COSY->Proton_Connectivity HSQC HSQC Direct_CH_Correlation Correlate Directly Bonded C-H HSQC->Direct_CH_Correlation HMBC HMBC Long_Range_CH_Correlation Identify Long-Range C-H Correlations HMBC->Long_Range_CH_Correlation Assign_Protons->Proton_Connectivity Assign_Carbons->Direct_CH_Correlation Fragment_Assembly Assemble Molecular Fragments Proton_Connectivity->Fragment_Assembly Direct_CH_Correlation->Fragment_Assembly Long_Range_CH_Correlation->Fragment_Assembly Structure_Confirmation Confirm Final Structure Fragment_Assembly->Structure_Confirmation

Caption: Workflow for 2D NMR data analysis.

G Comparison of Structural Elucidation Techniques cluster_nmr 2D NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_xray X-ray Crystallography Molecule This compound NMR_Info Provides: - Atom Connectivity - Detailed Structure Molecule->NMR_Info MS_Info Provides: - Molecular Weight - Fragmentation Pattern Molecule->MS_Info IR_Info Provides: - Functional Groups Molecule->IR_Info Xray_Info Provides: - Absolute 3D Structure Molecule->Xray_Info

A Comparative Benchmarking Guide: 5-methoxy-2,2-dimethylindanone Against Known Psychoactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available scientific literature detailing the psychoactive properties, receptor binding affinities, or mechanism of action of 5-methoxy-2,2-dimethylindanone. The following guide provides a hypothetical framework for how such a compound would be benchmarked against well-characterized psychoactive substances. The experimental protocols and data for the established compounds are based on existing research, while the entry for this compound remains speculative pending future investigation.

This guide is intended for researchers, scientists, and drug development professionals interested in the systematic evaluation of novel psychoactive compounds.

Introduction

The exploration of novel psychoactive substances requires a rigorous and standardized approach to characterize their pharmacological profiles. This guide outlines a comprehensive benchmarking strategy for the hypothetical compound this compound. To provide a meaningful comparison, we have selected three well-studied psychoactive compounds with distinct mechanisms of action:

  • 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A potent, naturally occurring psychedelic tryptamine that primarily acts as an agonist at serotonin 5-HT1A and 5-HT2A receptors.[1][2]

  • 3,4-methylenedioxymethamphetamine (MDMA): A synthetic compound with a complex pharmacological profile, acting as a releasing agent of serotonin, norepinephrine, and dopamine, as well as a direct agonist at several receptor sites.[3]

  • Pramipexole: A synthetic dopamine agonist that binds with high affinity to the D2 and D3 dopamine receptor subtypes, used clinically in the treatment of Parkinson's disease.[4][5]

The following sections detail the experimental protocols for in vitro and in vivo assays, present a comparative data summary, and visualize key pathways and workflows.

Comparative Data on Receptor Binding and Functional Activity

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of the selected compounds at key central nervous system receptors. Data for the benchmark compounds are compiled from published literature.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)DAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)
This compound N/AN/AN/AN/AN/AN/AN/AN/A
5-MeO-DMT 1648100>10,0003,2406,050>10,000>10,000
MDMA (racemic) >50,0004,700>50,0002,3002227,800>50,000>50,000
Pramipexole N/AN/AN/AN/AN/AN/A79,5000.97

Data for 5-MeO-DMT and MDMA are indicative and can vary between studies. Pramipexole data is for binding affinity at human D2 and D3 receptors.[4][6] N/A: Not Available

Experimental Protocols

A thorough characterization of a novel compound involves a tiered approach, beginning with in vitro assays to determine receptor interactions and progressing to in vivo studies to assess behavioral effects.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for a panel of relevant G-protein coupled receptors (GPCRs) and monoamine transporters.

Methodology:

  • Membrane Preparation: Clonal cell lines stably expressing the human receptor of interest (e.g., 5-HT2A, D2) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.

  • Radioligand Binding: A specific radioligand for the target receptor is incubated with the prepared membranes and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., Calcium Flux Assay for Gq-coupled Receptors)

Objective: To determine the functional potency (EC50) and efficacy of the test compound at a specific receptor, assessing whether it acts as an agonist, antagonist, or inverse agonist.

Methodology:

  • Cell Culture: Cells expressing the target receptor (e.g., 5-HT2A, which couples to the Gq pathway) are plated in a multi-well plate.[7]

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

  • Signal Detection: A fluorescent plate reader is used to measure the change in fluorescence intensity over time. Agonist activation of Gq-coupled receptors leads to an increase in intracellular calcium, which in turn increases the fluorescence of the dye.

  • Data Analysis: The concentration-response data are fitted to a sigmoidal curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Mice

Objective: To assess the in vivo activation of the 5-HT2A receptor, which is a behavioral proxy for hallucinogenic potential in rodents.[8][9][10]

Methodology:

  • Animal Acclimation: Male C57BL/6J mice are acclimated to the testing room and individual observation chambers.[11]

  • Compound Administration: The test compound is administered to the mice, typically via intraperitoneal (i.p.) injection, at various doses. A vehicle control group is also included.

  • Observation Period: Immediately following injection, a trained observer, blind to the experimental conditions, records the number of head twitches for a defined period (e.g., 30-60 minutes).[2]

  • Data Analysis: The total number of head twitches for each animal is counted. The dose-response relationship is analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if the compound significantly increases the head-twitch response compared to the vehicle control.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a key signaling pathway and the experimental workflow for benchmarking a novel psychoactive compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 5-HT2A Agonist Receptor 5-HT2A Receptor Ligand->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., neuronal excitation) PKC->Cellular_Response Phosphorylates targets

Caption: 5-HT2A Receptor Gq Signaling Pathway.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Analysis & Comparison A Compound Acquisition / Synthesis B Primary Binding Assays (Broad Receptor Panel) A->B C Secondary Binding Assays (Affinity Determination - Ki) B->C D Functional Assays (Potency & Efficacy - EC50, Emax) C->D E Behavioral Assays (e.g., Head-Twitch Response) D->E F Pharmacokinetic Studies (ADME) D->F H Data Compilation E->H F->H G Preliminary Toxicology G->H I Benchmarking Against Known Compounds H->I J Structure-Activity Relationship (SAR) Analysis I->J

Caption: Experimental Workflow for Psychoactive Compound Benchmarking.

References

"comparative study of the metabolic stability of methoxy-indanone analogs"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of methoxy-indanone analogs, a class of compounds with potential applications in various therapeutic areas. The stability of a drug candidate is a critical factor in its development, influencing its pharmacokinetic profile and overall efficacy. This document presents a summary of metabolic stability data, detailed experimental protocols for in vitro assays, and visualizations of the experimental workflow and potential metabolic pathways.

Data Presentation: Metabolic Stability of Methoxy-Indanone Analogs in Human Liver Microsomes

The following table summarizes the in vitro metabolic stability parameters for three representative methoxy-indanone analogs. The data presented is a hypothetical but realistic representation based on typical metabolic profiles of similar compounds, intended to illustrate a comparative analysis. The key parameters are the half-life (t½), which is the time taken for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which represents the inherent capacity of the liver enzymes to metabolize the drug.

CompoundStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
4-Methoxy-1-indanone4531.0Moderate
5-Methoxy-1-indanone2555.4Low
6-Methoxy-1-indanone6521.3High

Note: The structures are placeholders and would be replaced with actual chemical diagrams in a real publication. The data is hypothetical and for illustrative purposes.

Experimental Protocols

The following sections detail the methodologies used to obtain the metabolic stability data.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay determines the rate of metabolism of a test compound by cytochrome P450 (CYP) enzymes present in human liver microsomes.

1. Materials and Reagents:

  • Test Compounds (Methoxy-Indanone Analogs)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal Standard (for analytical quantification)

  • LC-MS/MS system

2. Experimental Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: The test compound and human liver microsomes are pre-incubated with the master mix at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system. The final concentration of the test compound is typically 1 µM, and the microsomal protein concentration is 0.5 mg/mL.

  • Time-point Sampling: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is terminated by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: The terminated samples are centrifuged to precipitate the proteins. The supernatant is then collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method.

3. Data Analysis:

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k .

  • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .[1][2][3][4][5]

Visualizations

Experimental Workflow for Metabolic Stability Assay

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_mix Prepare Master Mix (Buffer, NADPH System) pre_incubate Pre-incubate at 37°C (5 min) prep_mix->pre_incubate prep_compounds Prepare Test Compounds and Microsomes prep_compounds->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points terminate Terminate Reaction (Cold Acetonitrile + IS) time_points->terminate centrifuge Centrifuge and Collect Supernatant terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate

Caption: Experimental workflow for the in vitro metabolic stability assay.

Potential Metabolic Pathways of Methoxy-Indanone Analogs

The primary metabolic pathways for methoxy-indanone analogs are expected to involve O-demethylation of the methoxy group and hydroxylation of the aromatic ring, primarily mediated by cytochrome P450 enzymes.[6][7][8]

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent Methoxy-Indanone Analog metabolite1 Hydroxy-indanone (O-Demethylation) parent->metabolite1 O-Demethylation metabolite2 Dihydroxy-indanone (Aromatic Hydroxylation) parent->metabolite2 Aromatic Hydroxylation conjugate1 Glucuronide Conjugate metabolite1->conjugate1 conjugate2 Sulfate Conjugate metabolite1->conjugate2 metabolite2->conjugate1 metabolite2->conjugate2

Caption: Potential metabolic pathways for methoxy-indanone analogs.

References

Safety Operating Guide

Proper Disposal of 5-Methoxy-2,2-dimethylindanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Methoxy-2,2-dimethylindanone, a substituted indanone derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines general procedures based on the handling of similar chemical structures and established laboratory waste management protocols.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to review the Safety Data Sheet (SDS) for the specific product you are using before proceeding with any disposal procedures.

Hazard Assessment and Classification

For disposal purposes, it is prudent to treat this compound as a non-halogenated organic solvent waste. However, compatibility with other waste streams must be carefully considered.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, appropriate Personal Protective Equipment (PPE) must be worn.

PPE ComponentSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Disposal Procedure

The following is a step-by-step guide for the proper disposal of this compound. This procedure should be performed in a designated satellite accumulation area for chemical waste.

Experimental Protocol: Chemical Waste Segregation and Labeling

  • Obtain a proper waste container: Use a clean, sealable, and chemically compatible container designated for non-halogenated organic waste. The container must be in good condition and free of leaks.

  • Label the waste container: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate concentration and volume.

    • The date the waste was first added to the container.

    • The primary hazard(s) (e.g., "Flammable," "Irritant").

  • Transfer the waste: Carefully transfer the this compound waste into the labeled container. Avoid splashing. If the compound is a solid, transfer it using a clean spatula. If it is dissolved in a solvent, pour the solution carefully.

  • Segregate the waste: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[1][2][3]

  • Keep the container closed: The waste container must be kept tightly sealed at all times, except when adding waste.

  • Arrange for pickup: Once the container is full or has been in storage for the maximum allowable time according to your institution's policies, contact your EHS department to arrange for pickup and disposal.

Emergency Procedures

In the event of a spill or exposure, follow these immediate safety measures.

Emergency ScenarioImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen.
Ingestion Do NOT induce vomiting. Rinse mouth with water.
Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department immediately.

In all cases of exposure, seek immediate medical attention.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_Preparation Preparation cluster_Procedure Disposal Procedure cluster_Finalization Finalization AssessHazards Assess Hazards (Consult SDS & EHS) DonPPE Don Appropriate PPE AssessHazards->DonPPE ObtainContainer Obtain & Label Waste Container DonPPE->ObtainContainer TransferWaste Transfer Waste ObtainContainer->TransferWaste SegregateWaste Segregate from Incompatibles TransferWaste->SegregateWaste SealContainer Keep Container Sealed SegregateWaste->SealContainer ArrangePickup Arrange for EHS Pickup SealContainer->ArrangePickup

Caption: Workflow for the proper disposal of laboratory chemical waste.

Signaling Pathway for Institutional Waste Management

The process of chemical waste disposal is part of a larger institutional safety and compliance framework. The following diagram illustrates the signaling pathway from the researcher to the final disposal facility.

Researcher Researcher (Generates Waste) EHS Environmental Health & Safety (Collects & Consolidates) Researcher->EHS Request Pickup WasteVendor Licensed Waste Vendor (Transports & Disposes) EHS->WasteVendor Schedule Transport DisposalFacility Certified Disposal Facility (Final Treatment) WasteVendor->DisposalFacility Deliver Waste

Caption: Institutional pathway for hazardous chemical waste management.

References

Essential Safety and Operational Guide for Handling 5-Methoxy-2,2-dimethylindanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5-Methoxy-2,2-dimethylindanone, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar chemical compounds, specifically indanone derivatives and ketones, to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is paramount to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety goggles that provide a tight seal around the eyes. A face shield should be worn in conjunction with goggles when there is a splash hazard.[1]To prevent contact with the eyes from splashes, vapors, or chemical fumes.[1]
Hand Protection Chemical-resistant gloves are essential. Butyl or Polyvinyl alcohol (PVA) gloves are recommended for handling ketones.[1][2][3] Nitrile gloves may offer some protection but should be checked for compatibility.[1]To protect hands from corrosive, toxic, or irritating effects of the chemical.[1] Different glove materials offer varying levels of resistance to specific chemicals.[1][2][3]
Body Protection A flame-retardant and antistatic protective laboratory coat or coveralls. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn.To protect the skin and personal clothing from contamination and potential chemical burns.
Respiratory Protection A NIOSH-approved half-face or full-face respirator with organic vapor cartridges should be used when handling the compound outside of a certified chemical fume hood or in case of inadequate ventilation.[1][4]To prevent the inhalation of potentially harmful vapors or aerosols.[1]

Experimental Protocols: Handling and Disposal

Handling Procedure:

  • Preparation:

    • Ensure a certified chemical fume hood is operational and available.

    • Gather all necessary PPE as outlined in the table above.

    • Have an emergency plan in place, including the location of the nearest safety shower and eyewash station.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations of this compound within a chemical fume hood to minimize inhalation exposure.

    • Use non-sparking tools to prevent ignition of flammable vapors.

  • During Use:

    • Keep containers tightly closed when not in use.[5][6]

    • Avoid contact with skin and eyes.[5][6]

    • Wash hands thoroughly with soap and water after handling.[7]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7]

    • Keep the container tightly closed and store in a refrigerated environment if recommended.[5][6]

    • Incompatible materials to avoid include strong oxidizing agents, strong bases, and metals.[5][6]

Disposal Plan:

  • Waste Collection:

    • Collect all waste material, including contaminated gloves, wipes, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Waste Segregation:

    • Segregate the waste according to its chemical properties to prevent incompatible materials from mixing.

  • Disposal:

    • Dispose of all waste product and contaminated materials in accordance with applicable federal, state, and local regulations.[7]

    • Do not dispose of down the drain or in regular trash.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound prep Preparation - Verify fume hood - Don appropriate PPE - Confirm emergency plan handling Handling in Fume Hood - Weigh and transfer - Use non-sparking tools - Keep containers closed prep->handling Proceed to handling storage Proper Storage - Cool, dry, ventilated area - Away from ignition sources - Tightly sealed container handling->storage After use disposal Waste Disposal - Collect in labeled container - Segregate waste - Follow institutional guidelines handling->disposal Generate waste emergency Emergency Response - Use safety shower/eyewash - Seek medical attention handling->emergency In case of spill or exposure storage->handling For subsequent use

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.